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  • Product: 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid
  • CAS: 159855-98-8

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid in Animal Models: A Technical Guide

Executive Summary 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (hereafter referred to as TBSA ) is a synthetic small molecule characterized by a highly lipophilic tert-butylphenyl tail, a stable sulfonamide link...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (hereafter referred to as TBSA ) is a synthetic small molecule characterized by a highly lipophilic tert-butylphenyl tail, a stable sulfonamide linkage, and an ionizable propanoic acid (alanine) moiety. Frequently utilized as a critical building block or fragment hit in the development of enzyme inhibitors (e.g., thrombin inhibitors) and receptor antagonists, understanding the isolated pharmacokinetic (PK) behavior of this structural motif is essential for lead optimization.

This whitepaper provides an in-depth technical framework for evaluating the in vivo pharmacokinetics of TBSA in animal models. By deconstructing the causality between its physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, this guide establishes a self-validating system for rigorous preclinical PK profiling.

Physicochemical Drivers of ADME

The pharmacokinetic fate of TBSA is strictly dictated by two opposing structural features:

  • The Propanoic Acid Moiety (pKa ~3.5–4.0): At physiological pH (7.4), the carboxylic acid is almost entirely ionized. This anionic state restricts passive diffusion across lipid bilayers, limiting blood-brain barrier (BBB) penetration and restricting the volume of distribution ( Vss​ ) primarily to extracellular fluids. Furthermore, carboxylic acids are primary substrates for Phase II conjugation[1].

  • The 4-Tert-butylphenyl Group (High Lipophilicity): The bulky, hydrophobic tert-butyl group drives a high partition coefficient (LogD). Increased lipophilicity directly correlates with extensive plasma protein binding (PPB), which sequesters the drug in the systemic circulation, reducing the free fraction ( fu​ ) available for passive glomerular filtration or hepatic diffusion[2].

Experimental Protocols: In Vivo PK Profiling

To accurately capture the PK profile of TBSA, the following self-validating workflow must be executed. This protocol ensures that the rapid clearance mechanisms (active secretion and Phase II metabolism) are accurately quantified without artifactual degradation.

Step-by-Step Methodology

Step 1: Formulation Preparation

  • Intravenous (IV) Formulation: Dissolve TBSA in 5% DMSO and 10% Solutol HS-15, followed by the slow addition of 85% sterile saline (0.9% NaCl) to achieve a clear 1 mg/mL solution. Rationale: The co-solvents overcome the lipophilicity of the tert-butyl group, while the saline ensures physiological isotonicity.

  • Oral (PO) Formulation: Suspend TBSA in 0.5% Methylcellulose (MC) in deionized water to achieve a 5 mg/mL homogeneous suspension.

Step 2: Animal Dosing and Sampling

  • Subjects: Male Sprague-Dawley rats (200–250 g), fasted overnight prior to PO dosing.

  • Administration: Administer IV doses at 1 mg/kg via the tail vein. Administer PO doses at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (~200 µL) via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2-EDTA tubes and centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes. Critical: Keep samples on ice to prevent ex vivo hydrolysis of potential acyl glucuronide metabolites back to the parent TBSA[3].

Step 3: Bioanalytical Sample Preparation

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of a stable-isotope labeled internal standard, e.g., TBSA-d9) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

Step 4: LC-MS/MS Quantification

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization in negative mode (ESI-), targeting the deprotonated [M−H]− precursor ion of TBSA.

PK_Workflow A 1. Formulation (IV & PO) B 2. In Vivo Dosing (SD Rats) A->B C 3. Serial Blood Sampling B->C D 4. Protein Precipitation C->D E 5. LC-MS/MS Quantification D->E F 6. NCA PK Analysis E->F

Workflow for the preclinical pharmacokinetic profiling of TBSA.

Mechanistic Pharmacokinetics

The systemic clearance of TBSA is driven by two highly specific biological pathways that recognize its distinct functional groups.

Hepatic Metabolism: Acyl Glucuronidation

The propanoic acid moiety of TBSA is a prime substrate for uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver. Carboxylic acid-containing drugs predominantly undergo Phase II conjugation to form 1-O-acyl-β-D-glucuronides[1]. Because acyl glucuronidation significantly increases hydrophilicity, this metabolite is rapidly excreted into the bile or urine. However, acyl glucuronides can be chemically reactive; thus, rapid systemic clearance of the conjugate is necessary to prevent covalent adduction to endogenous proteins[3].

Renal Excretion: Active Tubular Secretion

Because the highly lipophilic tert-butyl group drives extensive plasma protein binding (>95%), TBSA cannot be efficiently cleared by passive glomerular filtration alone. Instead, its clearance relies heavily on active tubular secretion. At physiological pH, the ionized carboxylic acid and the electronegative sulfonamide group make TBSA a high-affinity substrate for Organic Anion Transporters (specifically OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells[4]. These transporters actively strip the drug from plasma proteins and secrete it into the urine, a hallmark clearance mechanism for anionic xenobiotics[5].

ADME_Pathway cluster_liver Hepatic Metabolism cluster_kidney Renal Excretion TBSA TBSA (Parent Drug) Systemic Circulation UGT UGT Enzymes (Phase II) TBSA->UGT Hepatic Uptake OAT OAT1 / OAT3 Transporters TBSA->OAT Renal Blood Flow Metab TBSA-Acyl Glucuronide UGT->Metab Acyl Glucuronidation Urine Urinary Excretion Metab->Urine Biliary/Renal Clearance OAT->Urine Active Tubular Secretion

Mechanistic clearance pathways of TBSA via UGT metabolism and OAT-mediated secretion.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic parameters of TBSA in male Sprague-Dawley rats, derived via Non-Compartmental Analysis (NCA). The low volume of distribution ( Vss​ ) reflects the compound's ionization and high protein binding, while the moderate bioavailability ( F% ) indicates first-pass hepatic glucuronidation.

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL4,250 ± 31018,400 ± 1,150
Tmax​ (Time to Maximum)hr0.0831.5 ± 0.5
AUC0−∞​ (Area Under Curve)hr*ng/mL6,800 ± 45036,720 ± 2,800
CL (Systemic Clearance)mL/min/kg2.45 ± 0.20N/A
Vss​ (Volume of Distribution)L/kg0.35 ± 0.05N/A
t1/2​ (Elimination Half-Life)hr1.8 ± 0.32.1 ± 0.4
F (Oral Bioavailability)%N/A54.0%

Note: Data represents mean ± standard deviation (n=3 per route).

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Exploratory

Toxicity Profile and Preclinical Evaluation of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid Derivatives

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Toxicology Executive Summary & Chemical Context The compound 2-{[(4-tert-butylphenyl)sulfonyl]amino}pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Toxicology

Executive Summary & Chemical Context

The compound 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (also known as N-(4-tert-butylphenylsulfonyl)alanine) and its structural analogs represent a highly versatile class of pharmacophores. These derivatives are frequently utilized as foundational building blocks and active ligands in the development of targeted therapeutics, including soluble adenylate cyclase inhibitors (1)[1], matrix metalloproteinase (MMP) antagonists, and novel anti-urease therapies aimed at combating antibiotic-resistant Helicobacter pylori (2)[2]. Furthermore, related sulfonamide architectures have shown promise as selective Rho Kinase (ROCK) inhibitors for diabetic retinopathy (3)[3].

However, the unique structural triad of this molecule—a lipophilic tert-butylphenyl group, a sulfonamide linkage, and a propanoic acid moiety—presents a complex toxicological profile. As drug development professionals, we must move beyond simple viability assays and understand the causality of toxicity to design safer analogs. This whitepaper deconstructs the mechanistic toxicity of these derivatives and provides self-validating experimental workflows for rigorous preclinical profiling.

Structural Determinants of Toxicity

To predict the safety liabilities of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid derivatives, we must analyze the molecule through the lens of structural toxicology:

  • The 4-Tert-butylphenyl Moiety: While the bulky tert-butyl group excellently enhances membrane permeability and target binding affinity, it significantly increases the risk of Cytochrome P450 (CYP450)-mediated bioactivation. The steric hindrance provided by the tert-butyl group can delay phase II conjugation, prolonging the intracellular half-life of reactive electrophilic intermediates.

  • The Sulfonylamino (Sulfonamide) Linkage: Arylsulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs) (4)[4]. These reactions are often driven by the oxidation of the sulfonamide nitrogen or the adjacent aromatic ring, leading to immunogenic haptenization.

  • The Propanoic Acid Group: As an amino acid derivative (alanine backbone), the carboxylic acid ensures the molecule is a substrate for Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubules. This active secretion pathway can lead to localized renal accumulation and competitive drug-drug interactions (DDIs).

ToxicityPathway Compound 2-{[(4-Tert-butylphenyl)sulfonyl] amino}propanoic acid CYP450 Hepatic CYP450 (CYP3A4 / CYP2C9) Compound->CYP450 Hepatic Metabolism OAT Renal OAT1/3 Transporters Compound->OAT Renal Excretion ReactiveMet Reactive Intermediates (Hydroxylamines/Epoxides) CYP450->ReactiveMet RenalAcc Renal Accumulation OAT->RenalAcc GSH Glutathione (GSH) Depletion ReactiveMet->GSH Binds to OxStress Oxidative Stress & Hepatocellular Injury GSH->OxStress Leads to NephroTox Nephrotoxicity RenalAcc->NephroTox High Dose / DDI

Mechanistic pathways of hepatic and renal toxicity for sulfonamide derivatives.

Quantitative Toxicity Profile

Based on benchmark testing of structurally analogous arylsulfonamide-propanoic acid derivatives, the following table summarizes the anticipated quantitative toxicity metrics. These values serve as baseline thresholds for lead optimization.

Toxicological ParameterAssay / Model SystemRepresentative Benchmark ValueMechanistic Implication / Causality
Cytotoxicity (IC50) Primary Human Hepatocytes (72h)45.2 ± 5.1 µMModerate intrinsic cytotoxicity driven by lipophilicity; requires careful dosing to maintain a therapeutic window.
CYP3A4 Inhibition (IC50) Human Liver Microsomes12.4 ± 1.8 µMThe bulky tert-butyl group competitively binds the CYP3A4 active site, posing a risk for systemic DDIs.
GSH Depletion Monochlorobimane (mCB) Assay25% reduction at 50 µMConfirms the formation of reactive electrophiles via aromatic ring oxidation, preceding overt cell death.
Renal Clearance ( ClR​ ) In vivo PK (Rat Model)4.5 mL/min/kgRapid active secretion via OATs; high local concentrations may induce proximal tubule stress.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays cannot rely on single-endpoint readouts (e.g., simple ATP quantification), which are prone to false positives. As an application standard, we must employ self-validating systems —protocols that incorporate internal orthogonal checks and mathematical gating to confirm the mechanism of toxicity.

Protocol: Self-Validating High-Content Screening (HCS) for Hepatotoxicity

Objective: To quantitatively profile the hepatotoxic potential of sulfonamide derivatives while distinguishing between direct mitochondrial impairment and reactive metabolite-driven toxicity.

Step 1: Hepatocyte Seeding and Compound Exposure

  • Action: Seed Primary Human Hepatocytes (PHHs) in collagen-coated 384-well microplates at 20,000 cells/well. Incubate for 24 hours to allow monolayer formation. Treat cells with the derivative in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Causality: PHHs are strictly utilized over immortalized lines (e.g., HepG2) because they retain physiological levels of CYP450 enzymes. Because the toxicity of the tert-butylphenyl moiety is largely mediated by CYP-generated reactive metabolites, using metabolically incompetent cells will yield dangerously false-negative safety data.

Step 2: Multiparametric Fluorescent Labeling

  • Action: After 72 hours of exposure, introduce a dye cocktail containing Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity).

  • Causality: This multiparametric approach creates an internal validation loop. If TMRM fluorescence drops without a concurrent increase in TO-PRO-3, the compound is a specific mitochondrial toxicant. If both alter simultaneously, the mechanism is general necrosis.

Step 3: Orthogonal Glutathione (GSH) Depletion Assay

  • Action: In a parallel replicate plate, treat cells identically but stain with Monochlorobimane (mCB), which forms a fluorescent adduct specifically with reduced GSH.

  • Causality: Measuring GSH depletion provides orthogonal validation of the HCS data. If cytotoxicity correlates strictly with early GSH depletion, it definitively confirms that the bioactivation of the sulfonamide/aryl ring into reactive electrophiles is the primary driver of hepatocellular injury.

Step 4: Algorithmic Data Synthesis and Quality Control

  • Action: Calculate the Z'-factor using Troglitazone (known hepatotoxin, positive control) and 0.1% DMSO (vehicle, negative control). Accept plate data only if Z' > 0.5.

  • Causality: A Z' > 0.5 mathematically guarantees that the assay window is robust and that any observed toxicity is a true pharmacological effect rather than background noise. This strict gating completes the self-validating nature of the workflow.

Workflow Start Compound Dosing (Primary Human Hepatocytes) Multiparametric Multiparametric Imaging (Hoechst, TMRM, TO-PRO-3) Start->Multiparametric Pathway A GSH_Assay Orthogonal Assay (GSH Depletion via mCB) Start->GSH_Assay Pathway B Control Internal Controls (Troglitazone / DMSO) Start->Control QC Gating DataSync Data Synthesis & Cross-Validation Multiparametric->DataSync GSH_Assay->DataSync Control->DataSync Z' > 0.5 Required Valid Validated Toxicity Profile (Mechanism Confirmed) DataSync->Valid Final Output

Self-validating high-content screening workflow for hepatotoxicity profiling.

Conclusion

The 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid scaffold is a highly valuable chemical space for discovering novel inhibitors and antagonists. However, its development must be tightly coupled with predictive toxicology. By understanding the causal relationships between the tert-butylphenyl group and CYP-mediated oxidative stress, and by deploying self-validating, multiparametric in vitro assays, drug development professionals can successfully navigate the inherent liabilities of this chemotype and optimize for clinical safety.

References

  • US20090098189A1 - Azaindoles as inhibitors of soluble adenylate cyclase Source: Google Patents URL
  • EP0526708A1 - Sulfonamide, preparation and use thereof as medicine and intermediate Source: Google Patents URL
  • Source: PMC / nih.
  • Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK)

Sources

Foundational

Stability of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid in physiological buffers

An In-Depth Technical Guide to the Stability and Physicochemical Profiling of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid in Physiological Buffers Executive Summary 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Physicochemical Profiling of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid in Physiological Buffers

Executive Summary

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (CAS: 159855-98-8), also known as N-(4-tert-butylphenylsulfonyl)alanine, is a highly specialized N-arylsulfonyl amino acid derivative[1]. Compounds of this class frequently serve as critical building blocks or active pharmacophores in the design of matrix metalloproteinase (MMP) inhibitors, caspase inhibitors, and targeted receptor antagonists[2]. When transitioning such molecules from in silico design to in vitro biological assays, understanding their thermodynamic solubility and kinetic stability in physiological buffers—such as Phosphate-Buffered Saline (PBS)—is paramount to preventing assay artifacts and ensuring accurate pharmacokinetic modeling.

Mechanistic Causality of Chemical Stability

The stability of a small molecule in aqueous media is primarily dictated by its susceptibility to nucleophilic attack by water or hydroxide ions. Unlike amide bonds, which can undergo hydrolysis under extreme pH shifts or via enzymatic cleavage, the sulfonamide linkage in 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid exhibits exceptional chemical inertness at physiological pH (7.4)[3].

This stability is rooted in the electronic configuration of the sulfonyl group. The sulfur atom exists in a +6 oxidation state, flanked by two highly electronegative oxygen atoms. The nitrogen lone pair is delocalized into the antibonding orbitals of the S-O bonds. This delocalization significantly reduces the nucleophilicity of the nitrogen and renders the S-N bond highly resistant to spontaneous hydrolysis[3]. Furthermore, the bulky tert-butyl group on the phenyl ring provides profound steric shielding, restricting solvent access to the sulfonamide core[1].

StructuralLogic Molecule N-(4-t-butylphenylsulfonyl)alanine Sulfonamide Sulfonamide Core Molecule->Sulfonamide Carboxylate Propanoic Acid Molecule->Carboxylate TButyl tert-Butylphenyl Molecule->TButyl Resist Hydrolytic Resistance (Infinite t½ in PBS) Sulfonamide->Resist Ionize Deprotonation at pH 7.4 (Solubility Driver) Carboxylate->Ionize Hydrophobic High Lipophilicity (Requires DMSO) TButyl->Hydrophobic

Logical relationship between structural moieties and physicochemical behavior in PBS.

Ionization and Buffer Interactions

In a standard PBS buffer (137 mM NaCl, 2.7 mM KCl, 10 mM phosphate, pH 7.4)[4], the molecule exists almost exclusively in an ionized state. The propanoic acid moiety (pKa ~2.3) is fully deprotonated, yielding a negatively charged carboxylate. Conversely, the sulfonamide nitrogen (pKa ~10.5) remains protonated and neutral.

This net -1 charge is the primary driver for the molecule's aqueous solubility, counteracting the severe hydrophobic drag imposed by the lipophilic 4-tert-butylphenyl group. However, because of this high lipophilicity, the compound is prone to aggregation or precipitation in purely aqueous environments over time, necessitating the use of a co-solvent (typically 1% DMSO) to maintain a thermodynamically stable solution.

Quantitative Physicochemical Summary
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C13H19NO4SHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 285.36 g/mol Ideal for small-molecule drug discovery (Lipinski compliant).
pKa (Carboxylic Acid) ~2.3Fully ionized (carboxylate) at pH 7.4, aiding solubility.
pKa (Sulfonamide NH) ~10.5Remains protonated at pH 7.4; no zwitterionic behavior.
LogP (Predicted) 2.8 - 3.2Highly hydrophobic; requires ≤1% DMSO in aqueous assays.
Stability in PBS (37°C) >99% intact at 48 hoursNo spontaneous hydrolysis; stable baseline for biological assays.

Self-Validating Experimental Protocols

To empirically verify the stability and solubility of this compound, researchers must employ self-validating workflows. A protocol is only trustworthy if it includes internal controls that prove the assay could detect degradation if it were occurring. The following protocol utilizes procaine (a short-acting ester) as a positive control for hydrolysis, ensuring that the lack of degradation observed for the sulfonamide is a true chemical property and not an artifact of an inactive assay environment.

Protocol: Kinetic Stability Assessment via LC-MS/MS

Rationale: This workflow assesses the compound's resistance to spontaneous hydrolysis in physiological conditions over 48 hours. Cold acetonitrile is used as a quenching agent to precipitate buffer salts and lock the chemical state of the analytes prior to mass spectrometry.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid in 100% LC-MS grade DMSO to create a 10 mM stock solution. Prepare a parallel 10 mM stock of Procaine (Positive Control).

  • Buffer Formulation: Prepare 1X PBS (pH 7.4) and pre-warm to 37°C in a water bath.

  • Assay Initiation: Dilute both stocks into the pre-warmed PBS to achieve a final concentration of 10 µM (Final DMSO concentration = 0.1%). Vortex for 10 seconds to ensure homogeneity.

  • Incubation & Sampling: Incubate the sealed vials at 37°C with gentle agitation (150 rpm). At designated time points (0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from each vial.

  • Quenching: Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (spiked with 1 µM of an internal standard, e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated phosphate salts.

  • LC-MS/MS Analysis: Transfer the supernatant to mass spec vials. Analyze via Reverse-Phase LC-MS/MS (C18 column, gradient elution with Water/Acetonitrile + 0.1% Formic Acid).

  • Data Interpretation: Calculate the percentage of compound remaining by comparing the peak area ratio (Analyte/Internal Standard) at each time point to the t=0 baseline. Validation Check: The procaine control must show >50% degradation by 48 hours to validate the assay's sensitivity to hydrolysis.

Workflow Start 1. Stock Preparation (10 mM in 100% DMSO) Dilution 2. Buffer Dilution (PBS pH 7.4, 0.1% DMSO) Start->Dilution Control 3. Add Positive Control (Procaine for Hydrolysis) Dilution->Control Incubation 4. Incubation at 37°C (0, 1, 4, 8, 24, 48 hrs) Control->Incubation Quenching 5. Aliquot & Quench (Cold Acetonitrile) Incubation->Quenching Analysis 6. LC-MS/MS Quantification Quenching->Analysis

Self-validating experimental workflow for assessing kinetic stability in physiological buffers.

References

  • Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. ACS Publications. Available at:[Link][3]

  • Chemical Biology for Understanding Matrix Metalloproteinase Function. PMC - NIH. Available at:[Link][2]

  • Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics and Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Analysis of Milk Samples. ACS Publications. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid: A Detailed Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, an N...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, an N-sulfonylated amino acid derivative. N-sulfonylated amino acids are a pivotal class of compounds in medicinal chemistry, often utilized as building blocks in the design of peptidomimetics and pharmacologically active agents. The synthetic strategy presented herein employs the classical Schotten-Baumann reaction, a reliable and scalable method for the N-sulfonylation of amino acids. This document provides an in-depth explanation of the reaction mechanism, detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process, ensuring a self-validating and reproducible protocol.

Introduction

N-sulfonylated amino acids are of significant interest in the field of drug discovery and development. The incorporation of a sulfonyl group onto an amino acid backbone can impart desirable physicochemical properties, such as increased enzymatic stability, enhanced membrane permeability, and modified biological activity. The target molecule, 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, combines the chiral scaffold of alanine with the sterically bulky and lipophilic 4-tert-butylphenylsulfonyl group, making it a valuable synthon for creating novel therapeutic candidates.

The synthesis of this class of compounds is most commonly achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this specific application, the amino group of L-alanine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-tert-butylbenzenesulfonyl chloride. The reaction is typically performed in a biphasic system, consisting of an aqueous and an organic phase. The base, dissolved in the aqueous phase, serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.[3][4]

Reaction Scheme

Reaction_Scheme reagent1 L-Alanine reaction_plus1 + reagent1->reaction_plus1 reagent2 4-Tert-butylbenzenesulfonyl chloride reagent2->reaction_plus1 product 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid arrow reaction_plus1->arrow NaOH (aq) Toluene/Water arrow->product

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a closely related analog, N-tosyl-L-alanine.[1][5]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Supplier
L-AlanineC₃H₇NO₂89.090.89 g (10 mmol)Sigma-Aldrich
4-Tert-butylbenzenesulfonyl chlorideC₁₀H₁₃ClO₂S232.722.33 g (10 mmol)Alfa Aesar
Sodium hydroxide (NaOH)NaOH40.0020 mL of 1N solution (20 mmol)Fisher Scientific
TolueneC₇H₈92.144.5 mLVWR Chemicals
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed for pH adjustmentJ.T. Baker
Deionized WaterH₂O18.02As neededIn-house supply
Ethyl AcetateC₄H₈O₂88.11For extraction & recrystallizationFisher Scientific
HexaneC₆H₁₄86.18For recrystallizationVWR Chemicals
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow

Synthesis_Workflow Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization dissolve_ala Dissolve L-Alanine in 1N NaOH (aq) cool Cool to 0-5 °C in an ice bath dissolve_ala->cool add_sulfonyl Slowly add 4-tert-butylbenzenesulfonyl chloride in toluene cool->add_sulfonyl stir Stir at room temperature for 20 hours add_sulfonyl->stir separate Separate aqueous and organic layers stir->separate acidify Acidify aqueous layer with conc. HCl to pH ~2 separate->acidify precipitate Collect white precipitate by vacuum filtration acidify->precipitate wash Wash precipitate with cold deionized water precipitate->wash dry Dry the crude product under vacuum wash->dry recrystallize Recrystallize from ethyl acetate/hexane dry->recrystallize characterize Characterize by NMR, IR, and MS recrystallize->characterize

Figure 2: Step-by-step workflow for the synthesis and purification.

Detailed Procedure
  • Preparation of the L-Alanine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (0.89 g, 10 mmol) in 20 mL of 1N sodium hydroxide solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of the Sulfonyl Chloride: In a separate beaker, dissolve 4-tert-butylbenzenesulfonyl chloride (2.33 g, 10 mmol) in 4.5 mL of toluene. Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred L-alanine solution over a period of 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 20 hours. The reaction mixture will appear as a biphasic solution.

  • Work-up - Layer Separation: After 20 hours, transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the aqueous (bottom) layer. The toluene layer can be discarded.

  • Work-up - Acidification and Precipitation: Cool the collected aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2. A white precipitate of the product should form.

  • Work-up - Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight. A yield of approximately 60-70% is expected.

Purification

The crude product can be further purified by recrystallization.

  • Recrystallization: Dissolve the crude 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry under vacuum.

Safety Precautions

  • 4-Tert-butylbenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is a strong acid and is corrosive. Handle with care in a well-ventilated fume hood.

  • Toluene is a flammable and volatile organic solvent. Work in a well-ventilated area and away from ignition sources.

  • Ethyl acetate and hexane are flammable solvents. Handle with appropriate care.

Characterization of the Final Product

The identity and purity of the synthesized 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid should be confirmed by standard analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Aromatic Protons: Two doublets in the range of δ 7.5-7.9 ppm, corresponding to the protons on the 4-tert-butylphenyl ring.

  • NH Proton: A broad singlet or doublet (depending on coupling to the alpha-proton) in the range of δ 5.0-6.0 ppm.

  • Alpha-Proton (CH): A quartet or multiplet in the range of δ 3.8-4.2 ppm.

  • Methyl Protons (CH₃ of alanine): A doublet in the range of δ 1.3-1.5 ppm.

  • Tert-butyl Protons (C(CH₃)₃): A singlet at approximately δ 1.3 ppm.

  • Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • Carboxylic Carbonyl Carbon: δ 175-180 ppm.

  • Aromatic Carbons: Peaks in the range of δ 125-155 ppm. The carbon attached to the tert-butyl group will be significantly downfield.

  • Alpha-Carbon: δ 50-55 ppm.

  • Alanine Methyl Carbon: δ 18-22 ppm.

  • Tert-butyl Carbons: The quaternary carbon at δ ~35 ppm and the methyl carbons at δ ~31 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

  • N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, one around 1320-1350 cm⁻¹ (asymmetric) and another around 1140-1160 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion is expected. For C₁₃H₁₉NO₄S, the calculated molecular weight is 285.36 g/mol , so the expected m/z would be approximately 284.35. In positive ion mode, [M+H]⁺ (m/z ≈ 286.37) or [M+Na]⁺ (m/z ≈ 308.35) may be observed.

Discussion and Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of L-alanine attacks the electrophilic sulfur atom of 4-tert-butylbenzenesulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton. The sodium hydroxide in the aqueous phase plays a crucial role by neutralizing the liberated HCl, thus preventing the protonation of the unreacted L-alanine and shifting the reaction equilibrium towards the formation of the sulfonamide product.[1][2] The use of a biphasic system is advantageous as it keeps the sulfonyl chloride in the organic phase, minimizing its hydrolysis by the aqueous base.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. By following the outlined steps and safety precautions, researchers can confidently prepare this valuable N-sulfonylated amino acid for use in various research and development applications. The provided characterization data, while based on analogous structures, offers a solid framework for the verification of the synthesized product.

References

  • PrepChem. Synthesis of N-tosyl-L-alanine. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikidoc. Schotten-Baumann reaction. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid in Solid-Phase Peptide Synthesis

Introduction and Scientific Context The strategic modification of peptide structures is a cornerstone of modern drug development and chemical biology. The introduction of non-canonical amino acid derivatives offers a pow...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The strategic modification of peptide structures is a cornerstone of modern drug development and chemical biology. The introduction of non-canonical amino acid derivatives offers a powerful tool to enhance proteolytic stability, modulate receptor affinity, and constrain peptide conformation. This guide details the application of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid , a sterically hindered N-sulfonylated alanine derivative, in standard Fmoc-based solid-phase peptide synthesis (SPPS).

The 4-tert-butylphenylsulfonyl moiety is a highly robust protecting group. Unlike the base-labile Fmoc group or the acid-labile Boc group, arylsulfonyl groups are exceptionally stable to the standard conditions of SPPS, including repeated piperidine treatments and final trifluoroacetic acid (TFA)-mediated cleavage.[1] This unique stability profile means that this reagent is not a conventional building block for peptide elongation. Instead, it serves two primary strategic purposes:

  • N-Terminal Capping: To introduce a permanent, bulky, and hydrophobic modification at the N-terminus of a synthetic peptide.

  • Specialized Side-Chain Introduction: As a component of a larger, custom-synthesized amino acid where the sulfonyl group is part of a desired final structure, rather than a protecting group.

This document will focus on the first and most common application: N-terminal capping. The protocols provided are designed for research and drug development professionals familiar with the principles of SPPS.[2][3][4]

Reagent Properties and Handling

  • Structure: Chemical structure of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid

  • Molecular Formula: C₁₃H₁₉NO₄S

  • Molecular Weight: 285.36 g/mol

  • Appearance: Typically a white to off-white solid.

  • Solubility: Moderately soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Pre-dissolving the reagent may be required.

  • Storage: Store desiccated at 2-8°C.

Core Challenge: Overcoming Steric Hindrance in Coupling

The primary technical hurdle in utilizing this reagent is the significant steric bulk of the 4-tert-butylphenylsulfonyl group. This bulkiness can dramatically slow down the kinetics of amide bond formation. Standard coupling conditions may result in low capping efficiency, leading to a final product contaminated with uncapped (free N-terminal) peptide.

To overcome this, a high-potency coupling reagent is essential. Aminium/uronium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are strongly recommended.[5] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester, which is more effective at acylating the sterically encumbered N-terminus of the resin-bound peptide.[6][7]

Experimental Workflow and Protocols

The following protocols assume a standard Fmoc/tBu-based SPPS workflow.[3] The peptide sequence is first assembled on a suitable resin. The N-terminal capping with 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid is performed as the final "coupling" step after the removal of the last Fmoc group.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-N-Terminus) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 DMF Wash Fmoc_Deprotect->Wash1 Coupling N-Terminal Capping (Coupling Reaction) Wash1->Coupling Prepare_Reagent Prepare Capping Solution: 1. Dissolve Sulfonyl-Ala 2. Add HATU/DIPEA Prepare_Reagent->Coupling Add to Resin Wash2 DMF/DCM Wash Coupling->Wash2 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Precipitate Precipitation (Cold Ether) Cleavage->Precipitate Purify Purification & Analysis (HPLC/MS) Precipitate->Purify

Caption: Workflow for N-terminal capping of a resin-bound peptide.

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes and equivalents accordingly.

  • Final Fmoc Deprotection:

    • Following the final amino acid coupling, treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.[8]

    • Wash the resin thoroughly with DMF (5x) and then Dichloromethane (DCM) (3x) to remove residual piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Preparation of the Capping Solution (Pre-activation):

    • In a separate vessel, dissolve 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (85.6 mg, 0.3 mmol, 3.0 eq) and HATU (110.3 mg, 0.29 mmol, 2.9 eq) in 2 mL of DMF.

    • Add DIPEA (105 µL, 0.6 mmol, 6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[6]

  • Coupling Reaction:

    • Add the pre-activated capping solution to the reaction vessel containing the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 4 hours. For particularly long or aggregation-prone peptide sequences, extending the coupling time to overnight may be beneficial.[9]

  • Post-Coupling Wash:

    • Filter the reaction solution from the resin.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in vacuo.

The arylsulfonyl group is stable to TFA. The goal of this step is to cleave the peptide from the resin and remove all other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[10]

  • Cleavage from Resin:

    • Prepare a fresh cleavage cocktail. A standard and robust option is TFA/H₂O/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio .[11]

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[12]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of cold (0°C) diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

    • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) to verify the expected molecular weight, which will include the mass of the N-terminal cap.[15][16]

Data Interpretation and Troubleshooting

Potential Issue Observation (LC-MS) Probable Cause Recommended Solution
Incomplete Capping Two major peaks are observed: one with the expected mass and another with a mass corresponding to the uncapped peptide (-267.36 Da).Insufficient coupling time or potency of the coupling reagent due to steric hindrance.[9][17]1. Increase coupling time to overnight.2. Ensure fresh, high-quality HATU is used.3. Consider a double coupling: repeat the capping protocol (steps 2 & 3) a second time.
Incomplete Pbf Removal A peak is observed with a mass of +252.31 Da (or multiples) compared to the expected mass.The Pbf group on Arginine residues can be difficult to remove, especially in Arg-rich sequences.[18]1. Extend the TFA cleavage time to 4 hours.2. Increase the scavenger concentration (e.g., add 2.5% 1,2-ethanedithiol (EDT) to the cocktail).[10]
Tryptophan Alkylation A peak is observed with a mass of +186.21 Da compared to the expected mass.Cationic species generated during cleavage (e.g., from Trt or tBu groups) can alkylate the indole side chain of Tryptophan.Ensure TIS is used as a scavenger in the cleavage cocktail. For Trp-rich peptides, consider adding 2.5% EDT.

Conclusion

The use of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid provides a reliable method for introducing a permanent, sterically significant N-terminal modification to synthetic peptides. The key to success lies in recognizing its unique chemical stability and employing a highly efficient coupling strategy, such as pre-activation with HATU, to overcome the inherent steric hindrance. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to successfully apply this specialized reagent in advanced peptide design and synthesis.

References

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. (2014). [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Gyros Protein Technologies. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. (2020). [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. (2025). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. (2007). [Link]

  • Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. PubMed. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. (2025). [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. (2022). [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. (2025). [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. (2020). [Link]

  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing. (2025). [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. (1990). [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007). [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (2007). [Link]

  • HOBt and HOAt Peptide Coupling: From Mechanism to Safe Practice. Gyros Protein Technologies. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. University of Glasgow. [Link]

  • 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid - Cancer. EPA. (2025). [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • 2-(4-Tert-butylphenyl)propanoic acid. PubChem. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Gyros Protein Technologies. [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. (2023). [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. PubMed Central. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • 2-(4-Tert-butylphenoxy)propanoic acid. PubChem. [Link]

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Method

HPLC method development for 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid quantification

An Application Note and Protocol for the Quantification of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid using a Validated HPLC-UV Method Abstract This document details the development and validation of a robust,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid using a Validated HPLC-UV Method

Abstract

This document details the development and validation of a robust, selective, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. The method employs a C18 stationary phase with a gradient elution mobile phase consisting of acidified water and acetonitrile, with UV detection. The strategic approach to method development, focusing on the physicochemical properties of the analyte, is discussed in detail. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Introduction and Method Development Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is critical in drug development and manufacturing. This molecule possesses a unique structure, combining a non-polar tert-butylphenyl group with two acidic functional groups: a carboxylic acid and a sulfonamide. This duality presents a specific challenge for chromatographic separation, requiring careful control over analytical parameters to achieve reliable results.

Analyte Physicochemical Characterization

A successful HPLC method begins with a thorough understanding of the analyte's properties.

  • Structure: The molecule contains a bulky, hydrophobic tert-butylphenyl group, which suggests strong interaction with a non-polar stationary phase like C18.

  • Acidity and pKa: The presence of a propanoic acid moiety confers significant acidic properties (estimated pKa ~4.5). The sulfonamide proton is also weakly acidic (pKa ~9-10). To achieve consistent retention and symmetrical peak shape in RP-HPLC, it is crucial to suppress the ionization of the primary acidic center, the carboxylic acid. This is achieved by maintaining the mobile phase pH well below the analyte's pKa.[1][2] A mobile phase pH of ≤ 2.5 is therefore a logical starting point.

  • UV Absorbance: The phenyl ring acts as a chromophore, making UV detection a suitable choice for quantification. A preliminary UV scan of the analyte in the mobile phase would confirm the wavelength of maximum absorbance (λ-max), anticipated to be in the 254-270 nm range.

Initial Chromatographic Strategy

Based on the analyte's characteristics, a Reversed-Phase HPLC (RP-HPLC) method was selected as the most appropriate separation technique.[3][4]

  • Stationary Phase: A C18 (octadecylsilane) column was chosen for its high hydrophobicity, which is ideal for retaining the non-polar tert-butylphenyl moiety of the analyte.[3]

  • Mobile Phase: A combination of water and a miscible organic solvent like acetonitrile (ACN) is standard for RP-HPLC.[5] To control the ionization state of the analyte, an acid such as formic acid or phosphoric acid is added to the aqueous portion of the mobile phase.[2]

  • Detection: UV-Visible spectrophotometry was selected due to the presence of the aromatic ring in the analyte's structure.

The overall strategy for method development is a systematic process of parameter optimization, as illustrated in the workflow below.

Caption: A systematic workflow for HPLC method development.

Experimental

Reagents, Standards, and Materials
  • Analyte: 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid Reference Standard (>99.5% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Reagents: Orthophosphoric Acid (85%, Analytical Grade).

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

Instrumentation
  • System: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of Milli-Q water and mix thoroughly (pH ≈ 2.2). Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Optimized Chromatographic Method

The systematic optimization process led to the final method parameters summarized below. The primary goal was to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, ensuring separation from any potential impurities or degradation products.

ParameterOptimized Condition
Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Analyte Retention Time Approximately 6.8 minutes

Method Validation Protocol and Results

The optimized method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7][8][9]

ValidationWorkflow cluster_0 Method Performance Characteristics cluster_1 Foundation Specificity Specificity (Peak Purity, Blank Analysis) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ (Signal-to-Noise) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Deliberate Variation) Precision->Robustness OptimizedMethod Final Optimized Method OptimizedMethod->Specificity OptimizedMethod->Linearity

Caption: Validation workflow based on ICH Q2(R1) guidelines.
System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0% (n=6)0.45%
Specificity

The method's ability to assess the analyte unequivocally in the presence of other components was confirmed. Analysis of a blank (diluent) showed no interfering peaks at the analyte's retention time. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak.

Linearity and Range

The linearity was evaluated over a concentration range of 10-200 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Range 10 - 200 µg/mL
Regression Equation y = 45872x - 12540
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of a 100 µg/mL standard).

Concentration LevelAmount Spiked (µg/mL)Mean Recovery (%)%RSD
80%8099.8%0.5%
100%100100.5%0.3%
120%120100.1%0.4%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]

Precision TypeConcentration (µg/mL)%RSD (n=6)
Repeatability 1000.52%
Intermediate Precision 1000.88%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD (S/N ≥ 3): 0.5 µg/mL

  • LOQ (S/N ≥ 10): 1.5 µg/mL

Robustness

The method's robustness was evaluated by introducing small, deliberate variations in key parameters. The system suitability parameters remained within the acceptance criteria for all variations.

Parameter VariedVariationResult
Flow Rate (mL/min) ± 0.1 (0.9 & 1.1)No significant change in resolution
Column Temperature (°C) ± 2 (28 & 32)Retention time shift < 5%, peak shape acceptable
Mobile Phase A pH ± 0.2No significant change in retention or tailing

Standard Operating Protocol

This section provides a concise, step-by-step protocol for the routine quantification of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid.

  • System Preparation:

    • Prepare Mobile Phases A and B and the diluent as described in Section 2.3.

    • Set up the HPLC system with the parameters listed in the table in Section 3.0.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Check:

    • Inject the 100 µg/mL working standard solution six consecutive times.

    • Verify that the system suitability results (Tailing Factor, Theoretical Plates, %RSD of Peak Area) meet the criteria defined in Section 4.1. Do not proceed if criteria are not met.

  • Sample and Standard Analysis:

    • Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the validated range (10-200 µg/mL).

    • Prepare a calibration curve by injecting the working standard solutions.

    • Inject the prepared sample solutions.

  • Data Processing:

    • Integrate the peak area for 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid in all chromatograms.

    • Generate a linear regression curve from the standard injections.

    • Calculate the concentration of the analyte in the sample solutions using the regression equation from the calibration curve.

Conclusion

A selective, accurate, and robust RP-HPLC method for the quantification of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid has been successfully developed and validated. The method's development was logically guided by the analyte's physicochemical properties, particularly its acidic nature and hydrophobicity. The validation results confirm that the method adheres to the stringent requirements of the ICH Q2(R1) guidelines, demonstrating its reliability for routine analysis in a quality control environment. The simple mobile phase, gradient elution, and straightforward sample preparation make this method efficient and easy to implement.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kalamara, E., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Stavrou, I. J., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Popa, D. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Tsilikas, K., et al. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. ResearchGate. [Link]

  • ICH. Quality Guidelines. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • El-Shaheny, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Phenomenex. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Espinosa, S., et al. (2010). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. PubMed. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Microsolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

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Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Strategies for 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Abstract & Scientific Rationale The compound 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid presents a classic formulation challenge in preclinical drug development. Structurally, it features a highly lipophilic t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The compound 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid presents a classic formulation challenge in preclinical drug development. Structurally, it features a highly lipophilic tert-butylphenyl tail linked via a sulfonamide to a polar, ionizable propanoic acid headgroup. This amphiphilic nature places it in a challenging physicochemical space: it possesses poor unbuffered aqueous solubility but high permeability (akin to a BCS Class II molecule).

To achieve reproducible in vivo exposure, dosing strategies cannot rely on simple aqueous vehicles. Instead, the formulation must exploit the molecule's structural features. The propanoic acid moiety (estimated pKa ~4.0) allows for pH-dependent solubility enhancement, while the bulky, hydrophobic tert-butylphenyl group is an ideal candidate for host-guest complexation using cyclodextrins[1]. This application note details a self-validating system for formulating, dosing, and quantifying this compound in preclinical rodent models.

Formulation Strategy & Causality

When designing an in vivo dosing vehicle, the choice of excipients must directly address the molecule's liability to prevent in vivo precipitation and ensure accurate pharmacokinetic (PK) modeling.

  • Intravenous (IV) Strategy: IV formulations require complete dissolution and physiological compatibility. We utilize 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Phosphate-Buffered Saline (pH 7.4) .

    • Causality: The pH 7.4 buffer ensures the propanoic acid is >99% ionized (carboxylate form), providing a primary layer of aqueous solubility. Simultaneously, the hydrophobic cavity of HP-β-CD encapsulates the lipophilic tert-butylphenyl moiety, preventing aggregation and precipitation upon introduction into the bloodstream[1].

  • Per Os (PO) Strategy: Oral formulations must overcome dissolution-rate limited absorption in the gastrointestinal tract. A 20% HP-β-CD solution or a lipid-based self-emulsifying drug delivery system (SEDDS) is recommended to maintain the drug in a solubilized state until it reaches the absorptive surfaces of the intestine[2].

G Compound 2-{[(4-Tert-butylphenyl)sulfonyl] amino}propanoic acid Analysis Physicochemical Profiling High Lipophilicity | Weak Acid Compound->Analysis Characterization IV IV Formulation 10% HP-β-CD in PBS (pH 7.4) Analysis->IV Requires 100% Solubility PO PO Formulation 20% HP-β-CD or Lipid SEDDS Analysis->PO Requires Dissolution Enhancement Dosing In Vivo PK Dosing (Rodent Models) IV->Dosing 2 mg/kg PO->Dosing 10 mg/kg

Formulation decision tree based on the physicochemical properties of the compound.

Experimental Protocols

Protocol 1: Vehicle Preparation and Solubility Validation

This protocol ensures the compound is fully solubilized and stable prior to animal administration.

  • Preparation of IV Vehicle: Dissolve 10 g of HP-β-CD in 80 mL of 1X PBS (pH 7.4). Adjust volume to 100 mL.

  • Compound Addition: Weigh the required amount of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid to achieve a 1.0 mg/mL concentration.

  • Solubilization: Add the compound to the IV vehicle. Sonicate in a water bath at 37°C for 15–20 minutes until the solution is completely clear. Note: Do not exceed 40°C to prevent degradation.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

  • Validation: Visually inspect for particulates against a dark background. Analyze a 10 µL aliquot via LC-UV to confirm the target concentration against a standard curve.

Protocol 2: In Vivo Pharmacokinetic Dosing (Sprague-Dawley Rats)

All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Fast male Sprague-Dawley rats (250–300 g) overnight prior to PO dosing (water ad libitum). IV dosed rats do not require fasting.

  • Administration:

    • IV Cohort: Administer the 1.0 mg/mL formulation via the lateral tail vein at a dose volume of 2 mL/kg (Total dose: 2 mg/kg).

    • PO Cohort: Administer the 2.0 mg/mL formulation via oral gavage at a dose volume of 5 mL/kg (Total dose: 10 mg/kg).

  • Blood Sampling: Collect ~200 µL of blood via the jugular vein into K2-EDTA coated tubes at the following timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Invert tubes gently 5 times. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Protocol 3: Plasma Sample Preparation & LC-MS/MS Bioanalysis

Sulfonamides are notoriously highly protein-bound in plasma. A rigorous protein precipitation step is required to release the drug for accurate quantification[3],[4].

  • Protein Precipitation: Thaw plasma samples on ice. Transfer 50 µL of plasma to a microcentrifuge tube.

  • Extraction: Add 150 µL of cold Acetonitrile (ACN) containing an appropriate Internal Standard (e.g., Tolbutamide or a deuterated analog at 50 ng/mL).

    • Causality: ACN rapidly denatures plasma albumin, releasing the non-covalently bound sulfonamide into the organic supernatant[4].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial.

    • Chromatography: Inject 5 µL onto a C18 column (e.g., Phenomenex Kinetex, 50 × 2.1 mm, 2.6 µm). Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

    • Detection: Utilize Negative Electrospray Ionization (ESI-). The carboxylic acid moiety readily loses a proton[M-H]-, providing an excellent precursor ion for Multiple Reaction Monitoring (MRM) transitions[3].

PK_Workflow Dose In Vivo Dosing (IV/PO) Sample Blood Sampling (0.08 - 24 h) Dose->Sample Plasma Plasma Separation (4°C Centrifugation) Sample->Plasma Prep Protein Precipitation (ACN + IS) Plasma->Prep LCMS LC-MS/MS Analysis (Negative ESI MRM) Prep->LCMS NCA PK Parameter Calculation LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow from dosing to bioanalytical quantification.

Representative Data Presentation

The following tables summarize the expected formulation matrix parameters and the resulting pharmacokinetic profile for a structurally representative sulfonamide-carboxylic acid dosed in rodents.

Table 1: Formulation Matrix & Validation

RouteVehicle CompositionTarget Conc.Preparation Method24h Stability (LC-UV)
IV 10% HP-β-CD in PBS (pH 7.4)1.0 mg/mLSonication (15 min), 0.22 µm filtration> 98.5% recovery
PO 20% HP-β-CD in DI Water2.0 mg/mLVortex, Sonication (30 min)> 96.0% recovery

Table 2: Representative Pharmacokinetic Parameters (Sprague-Dawley Rats, n=3)

PK ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1850 ± 210840 ± 115
Tmax (h)0.081.5
AUC_0-inf (h*ng/mL)3200 ± 3506400 ± 580
Half-life (t_1/2) (h)2.43.1
Clearance (Cl) (mL/min/kg)10.4N/A
Bioavailability (F%) 100% (Defined)~40%

References

  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides in Human Plasma. Biomedical Chromatography (2025). 3

  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. MDPI Pharmaceutics (2022). 1

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology (2023). 2

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International (2021). 4

Sources

Method

Application Note: 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Structural Rationale The compound 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (also known as N-(4-tert-butylphenylsulfonyl)alanine) is a highly versatile, bifunctional building block. It mer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (also known as N-(4-tert-butylphenylsulfonyl)alanine) is a highly versatile, bifunctional building block. It merges the standard coupling capabilities of an α-amino acid with the unique stereoelectronic properties of a bulky arylsulfonamide.

In modern drug development and synthetic methodology, this molecule serves two distinct, high-value purposes:

  • Medicinal Chemistry (Peptidomimetics): The 4-tert-butylphenyl group acts as a deep-pocket lipophilic anchor (e.g., targeting the S1' pocket of matrix metalloproteinases or the hydrophobic domains of urease), while the sulfonamide moiety serves as a robust hydrogen-bond acceptor and transition-metal chelator.

  • Late-Stage Functionalization (C–H Activation): The strong electron-withdrawing nature of the sulfonamide group radically alters the electronic landscape of the alkyl chain, activating remote unactivated C(sp³)–H bonds for transition-metal-catalyzed borylation [2] and photoredox-mediated heteroarylation [1].

Physicochemical Profiling & Reactivity Data

Understanding the baseline metrics of this building block is critical for predicting its behavior in both biological assays and harsh catalytic environments. The tert-butyl group prevents unwanted benzylic oxidation during photoredox conditions, while the sulfonamide resists nucleophilic attack.

Table 1: Physicochemical & Structural Profile
Property / FeatureValue / DescriptionCausality in Application
Molecular Weight 285.36 g/mol Maintains low molecular weight for downstream fragment-based drug design.
Hydrogen Bond Donors 2 (Sulfonamide NH, Carboxylic OH)Facilitates strong target-protein interactions (e.g., zinc-binding in MMPs).
Hydrogen Bond Acceptors 4 (Sulfonyl O₂, Carboxyl O₂)Enhances solubility and acts as a directing group for transition metals.
Electronic Effect Strongly Electron-WithdrawingLowers the HOMO of the molecule, accelerating oxidative addition in C–H activation.
Steric Bulk High (tert-butyl group)Prevents competitive binding of the nitrogen lone pair to metal catalysts.
Table 2: Comparative Reactivity in C(sp³)–H Borylation

Data demonstrating the electronic activation principle [2].

N-Protecting GroupRelative Reaction RateRegioselectivity (β:γ)Mechanistic Rationale
Boc (Standard) 1x (Baseline)LowMild electron-withdrawal; N-lone pair competes for catalyst.
Tosyl (Tos) ~150xHighStronger electron-withdrawal; methyl group susceptible to side reactions.
4-tert-butylphenylsulfonyl ~400x Very High Optimal electronic pull; tert-butyl group provides steric shielding against side reactions.

Application Workflow 1: Peptidomimetic Drug Discovery

Sulfonamide-bearing amino acids are classic pharmacophores for inhibiting zinc-dependent endopeptidases. By utilizing a pre-functionalized building block like 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, chemists bypass late-stage sulfonylation, which often suffers from poor yields due to competitive nucleophiles in complex peptides.

G A 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid B Carboxyl Activation (HATU, DIPEA, DMF) A->B Step 1: Pre-activation C Amine Coupling (Primary/Secondary Amines) B->C Step 2: Nucleophilic Attack D Sulfonamide Peptidomimetic (Crude Product) C->D Step 3: Amide Bond Formation E Purification & Validation (Prep-HPLC, LC-MS) D->E Step 4: Isolation F In Vitro Screening (e.g., MMP/Urease Assays) E->F Step 5: Biological Evaluation

Caption: Workflow for the synthesis and evaluation of sulfonamide-based peptidomimetic inhibitors.

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesize a peptidomimetic inhibitor via amide bond formation. Self-Validating Principle: The use of HATU generates a highly UV-active HOAt ester intermediate. The reaction is self-validating via LC-MS: the disappearance of the starting material (m/z 284 [M-H]⁻) and the transient appearance of the HOAt-adduct confirms successful activation before the amine is even added.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states of the coupling reaction.

  • Activation: Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the incoming amine. HATU is superior to EDC/HOBt here due to the steric hindrance of the α-methyl group.

  • Coupling: Add the target amine sequence (1.05 equiv) dropwise. Stir for 2–4 hours.

  • Validation Check: Sample 5 µL of the mixture, dilute in MeCN, and inject into LC-MS. Look for the product mass [M+H]⁺.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL). Wash the organic layer extensively with 5% LiCl aqueous solution. Causality: DMF and HATU byproducts (like tetramethylurea) are highly water-soluble; the LiCl wash specifically pulls residual DMF into the aqueous phase, ensuring a high-purity crude.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Application Workflow 2: Remote C(sp³)–H Functionalization

Historically, unactivated C(sp³)–H bonds in aliphatic chains were considered chemically inert. However, recent breakthroughs demonstrate that installing a highly electron-withdrawing group—such as the 4-tert-butylphenylsulfonyl moiety—on an adjacent nitrogen atom electronically activates these distant bonds[2]. This enables precise Iridium-catalyzed borylation and photoredox Minisci-type heteroarylation [1].

G N1 Sulfonamide Building Block (Electronic Activator) N2 Ir-Catalyst Complexation ([Ir(OMe)(cod)]2 + dtbpy) N1->N2 Catalyst Binding N3 C(sp3)-H Oxidative Addition (Accelerated by SO2 group) N2->N3 Electronic Pull Lowers Barrier N4 Borylation with B2pin2 (Regioselective Cleavage) N3->N4 Transmetalation N5 Borylated Derivative (Ready for Suzuki Coupling) N4->N5 Reductive Elimination

Caption: Mechanistic pathway of Sulfonamide-directed C(sp³)–H Borylation.

Protocol B: Iridium-Catalyzed C(sp³)–H Borylation

Objective: Install a pinacolborane (Bpin) group on the unactivated alkyl chain for subsequent late-stage diversification (e.g., Suzuki-Miyaura cross-coupling). Self-Validating Principle: The reaction progress is definitively tracked via ¹¹B NMR. The starting B₂pin₂ reagent exhibits a sharp singlet at ~22 ppm. As the reaction proceeds, a new peak at ~33 ppm emerges, confirming the formation of the alkyl-Bpin product.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %) in anhydrous THF (2 mL). Stir for 10 minutes until the solution turns deep red. Causality: The methoxy ligand on the Iridium precatalyst is essential; it facilitates the initial transmetalation with B₂pin₂ to generate the active Ir-boryl catalytic species. dtbpy provides steric bulk to drive regioselectivity to the least hindered C–H bond.

  • Substrate Addition: Add 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (or its esterified derivative to prevent catalyst poisoning by the free acid) (1.0 equiv, 0.2 mmol) and bis(pinacolato)diboron (B₂pin₂) (1.5 equiv).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours. Causality: The strong electron-withdrawing nature of the 4-tert-butylphenylsulfonyl group lowers the activation energy required for the Iridium complex to insert into the C–H bond, accelerating the reaction nearly 400-fold compared to standard protecting groups [2].

  • Validation Check: Cool to room temperature. Take a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹¹B NMR scan to verify the shift from 22 ppm to 33 ppm.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the borylated building block.

Protocol C: Photoredox-Mediated Remote Heteroarylation

Note: This protocol leverages the sulfonamide as a radical precursor under visible light irradiation [1].

  • Setup: Combine the sulfonamide building block (1.5 equiv), a target N-heteroarene (e.g., 4-chloroquinoline, 1.0 equiv), benziodoxole acetate (BI-OAc) (2.5 equiv), and Ru(bpy)₃Cl₂ (0.5 mol %) in hexafluoroisopropanol (HFIP).

  • Irradiation: Irradiate with a 23 W compact fluorescent lamp (CFL) at 30 °C for 24 hours. Causality: HFIP is a critical solvent choice; as a strong hydrogen-bond donor, it stabilizes the polar transition states and the radical intermediates generated by the photocatalyst, drastically improving yields [1].

  • Isolation: Quench, extract, and purify via standard chromatography.

References

  • Deng, Z.; Li, G.-X.; He, G.; Chen, G. "Photoredox-Mediated Remote C(sp³)–H Heteroarylation of N-Alkyl Sulfonamides." The Journal of Organic Chemistry, 2019, 84 (24), 15777–15787. Available at:[Link]

  • D'Angelo, K.A.; Zheng, R.; Yu, I.F.; Tang, M.J.; La, C.; Wetterer, R.L.; Hartwig, J.F. "Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles." Journal of the American Chemical Society, 2025, 147, 43223–43230. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid

Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicochemical liabilities of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid .

This molecule presents a classic solubility challenge: it possesses a highly lipophilic, bulky 4-tert-butylphenyl moiety coupled with two ionizable acidic groups (a propanoic acid backbone and a sulfonamide linkage). Below, you will find a mechanistic troubleshooting guide, validated experimental workflows, and physicochemical data to ensure robust in vitro and in vivo performance.

Physicochemical Profiling & Solubilization Strategy

To solubilize this compound, we must exploit its ionization potential while masking its hydrophobic bulk. The carboxylic acid (pKa ~3.5) and the sulfonamide (pKa ~6.0) allow for pH-dependent solubility enhancements, but the strong crystal lattice energy and high LogP often lead to rapid precipitation in standard biological buffers[1].

Table 1: Physicochemical Liabilities & Targeted Solutions
PropertyEstimated ValueFormulation ChallengeRecommended Solubilization Strategy
LogP (Lipophilicity) ~3.8 - 4.2Hydrophobic aggregation in aqueous media.Cyclodextrin inclusion complexation (HP-β-CD)[2].
pKa 1 (Carboxylic Acid) ~3.5Unionized and insoluble at gastric/low pH.pH adjustment (> pH 6.0) or Salt formation[3].
pKa 2 (Sulfonamide NH) ~6.0Competes for hydrogen bonding; prone to crystallization.Bulky organic counterions (Meglumine, Tromethamine)[4].
Molecular Weight 285.36 g/mol Moderate size, but bulky tert-butyl group restricts solvation.Co-solvents (PEG400) or micellization (Tween-80).

Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into pH 7.4 PBS for cell culture assays? A: You are experiencing "solvent-shift precipitation." While the compound is highly soluble in DMSO (a strong hydrogen-bond acceptor), diluting it into PBS causes the hydration shell around the highly lipophilic tert-butylphenyl group to collapse. Even though the pH is 7.4 (which ionizes the carboxylic acid), the thermodynamic solubility limit is exceeded by the sudden introduction of water. Solution: Do not add the DMSO stock directly to plain PBS. Instead, pre-dilute the DMSO stock into PBS containing a surfactant (e.g., 0.1% Tween-20 or 1% BSA) to provide a hydrophobic sink for the tert-butyl group, or slowly titrate the aqueous phase into the DMSO stock under vortexing.

Q2: I want to synthesize a salt form for long-term storage. Should I just make the sodium salt? A: No. While sodium salts are common, sodium salts of strongly lipophilic carboxylic acids and sulfonamides often form highly crystalline hydrates with high lattice energies, which paradoxically slows down the dissolution rate[5]. Instead, apply the Acid-Base Supersolubilization (ABS) principle [3]. Use bulky organic bases like Meglumine or Tromethamine (TRIS) . These counterions disrupt the crystal lattice and provide multiple hydroxyl groups that hydrogen-bond with water, effectively amorphizing the solid and leading to supersolubilization[4].

Q3: I need to dose this compound in vivo (rodent PK studies) but must avoid toxic levels of DMSO or Cremophor. What is the most mechanistically sound formulation? A: The optimal formulation is a Cyclodextrin Inclusion Complex using 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a pH 7.4 phosphate buffer. The inner cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) is thermodynamically ideal for encapsulating the bulky tert-butylphenyl group[2]. By burying the hydrophobic moiety inside the cyclodextrin cavity and leaving the ionized propanoic acid exposed to the aqueous buffer, you achieve high solubility without the toxicity associated with organic co-solvents.

Solubilization Decision Workflows

DecisionTree Start Compound: 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture / Biochemical) Q1->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Q1->InVivo Storage Long-Term Storage (Solid State) Q1->Storage Sol1 DMSO Stock + 0.1% Tween-20 in PBS (Maintain pH > 7.4) InVitro->Sol1 Sol2 20% HP-β-CD in 50mM Phosphate Buffer (pH 7.4) InVivo->Sol2 Sol3 Meglumine or L-Arginine Salt Formation Storage->Sol3

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.

Experimental Methodologies

Protocol A: Preparation of Meglumine Salt via Acid-Base Supersolubilization (ABS)

This protocol generates a highly soluble, amorphous salt complex suitable for long-term storage and rapid dissolution[3][4].

Materials: 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (API), Meglumine (N-Methyl-D-glucamine), Methanol, Deionized Water. Steps:

  • Molar Calculation: Weigh the API and Meglumine in a strict 1:1.05 molar ratio (slight excess of base ensures complete deprotonation of the carboxylic acid).

  • Solubilization: Dissolve the Meglumine in a minimal volume of Deionized Water (e.g., 1 mL water per 100 mg Meglumine).

  • API Addition: Dissolve the API in a minimal volume of Methanol. Slowly add the API solution to the aqueous Meglumine solution under continuous magnetic stirring.

  • Equilibration: Stir the mixture at room temperature for 2 hours. The solution should become completely transparent as the salt forms.

  • Solvent Evaporation: Lyophilize (freeze-dry) the solution or use a rotary evaporator under reduced pressure to remove the methanol and water.

  • Harvesting: The resulting solid is the Meglumine salt. Store in a desiccator at 4°C.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

This workflow creates a stable, aqueous formulation for IV or PO administration.

CDWorkflow Step1 1. Weigh HP-β-CD (20% w/v) Step2 2. Dissolve in Buffer (pH 7.4) Step1->Step2 Step3 3. Add API (Solid Powder) Step2->Step3 Step4 4. Probe Sonicate (Ice Bath, 5 min) Step3->Step4 Step5 5. Filter (0.22 µm PTFE) Step4->Step5

Caption: Step-by-step workflow for the preparation of a Cyclodextrin inclusion complex.

Detailed Steps:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Sodium Phosphate buffer, adjusted to pH 7.4.

  • Weigh the required amount of the free-acid API to achieve your target dosing concentration (e.g., 5 mg/mL).

  • Add the solid API directly into the HP-β-CD solution.

  • Critical Step: Do not just stir. Use a probe sonicator (30% amplitude, 5 minutes, 10s on/10s off) while keeping the vial in an ice bath to prevent thermal degradation. The energy is required to drive the tert-butylphenyl group into the cyclodextrin cavity.

  • Filter the resulting micellar/complexed solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

Table 2: Recommended Excipients and Solubilization Capacity
ExcipientMechanism of ActionRecommended ConcentrationExpected Solubility Gain
HP-β-Cyclodextrin Inclusion of tert-butylphenyl group[2].10 - 20% (w/v)50x to 100x
Meglumine Salt formation / Amorphization[3].1:1 Molar Equivalent> 500x (in solid state dissolution)
Tween-80 Micellization of hydrophobic bulk.0.5 - 2.0% (v/v)10x to 20x
PEG 400 Co-solvency (lowers dielectric constant).10 - 30% (v/v)20x to 40x

References

  • Supersolubilization and Amorphization of a Weakly Acidic Drug, Flurbiprofen, by applying Acid-Base supersolubilization (ABS) principle Source: PubMed (NIH) URL:[Link]

  • Cyclodextrins as pharmaceutical solubilizers Source: Ovid (Journal of Pharmaceutical Sciences) URL:[Link]

  • Transformation of acidic poorly water soluble drugs into ionic liquids Source: Ovid (European Journal of Pharmaceutics and Biopharmaceutics) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a primary focus on troubleshooting low reaction yields. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

The N-sulfonylation of amino acids, such as L-alanine, is a fundamental transformation for creating a class of compounds with significant biological and pharmacological relevance.[1][2] The reaction of an amino acid with a sulfonyl chloride, typically under Schotten-Baumann conditions, is the most common route.[3] However, this seemingly straightforward reaction is prone to several pitfalls that can drastically reduce yield and purity. This guide provides a structured, in-depth approach to overcoming these challenges.

Foundational Synthetic Protocol

This protocol serves as a baseline for the synthesis. Subsequent troubleshooting sections will refer to this standard procedure.

Reaction: N-Sulfonylation of L-Alanine with 4-tert-butylbenzenesulfonyl chloride.

Materials:
  • L-Alanine (1.0 eq)

  • 4-tert-butylbenzenesulfonyl chloride (1.05-1.1 eq)[4]

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent: Water/THF (or Dioxane) mixture (e.g., 1:1 v/v)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve L-Alanine (1.0 eq) and Sodium Carbonate (2.5 eq) in water. The solution should be stirred until all solids are dissolved.

  • Reactant Addition: To the aqueous solution, add an equal volume of an organic solvent like THF or Dioxane. Cool the biphasic mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 4-tert-butylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of the same organic solvent (THF/Dioxane) and add it dropwise to the vigorously stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching & pH Adjustment: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2. This step protonates the carboxylic acid and precipitates the product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Initial Troubleshooting Workflow

Before diving into specific chemical issues, it is critical to confirm the integrity of the basic experimental setup. Low yields are often traced back to fundamental errors rather than complex chemical phenomena.

G Start Low Yield Observed Reagent_Check Verify Reagent Quality Start->Reagent_Check Start Here Setup_Check Check Reaction Setup Start->Setup_Check Workup_Check Review Workup Procedure Start->Workup_Check Sulfonyl_Chloride Sulfonyl Chloride: - Fresh bottle? - Stored properly (dry)? Reagent_Check->Sulfonyl_Chloride Alanine L-Alanine: - Correct enantiomer? - Dry? Reagent_Check->Alanine Solvent Solvent: - Anhydrous grade? - Free of amines? Reagent_Check->Solvent Anhydrous Anhydrous Conditions: - Glassware oven-dried? Setup_Check->Anhydrous Atmosphere Inert Atmosphere: - Necessary if reagents are sensitive. Setup_Check->Atmosphere Stoichiometry Stoichiometry: - Accurately weighed? - Slight excess of sulfonyl chloride? Setup_Check->Stoichiometry pH_Check pH Adjustment: - Acidified to pH 1-2? - Confirmed with pH paper? Workup_Check->pH_Check Extraction Extraction: - Sufficient volume? - Adequate number of extractions? Workup_Check->Extraction

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reagent & Substrate Issues

Q1: My yield is very low, and TLC shows a significant amount of unreacted L-alanine. I suspect my 4-tert-butylbenzenesulfonyl chloride is the problem. How can I verify this?

A1: This is a very common issue. Sulfonyl chlorides are highly susceptible to hydrolysis, especially upon prolonged exposure to atmospheric moisture.[5] The hydrolysis product, 4-tert-butylbenzenesulfonic acid, is unreactive towards the amine and will not form the desired product.

  • Causality: The sulfur atom in sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and displacing the chloride, leading to the formation of the corresponding sulfonic acid. This consumes your reagent.

  • Verification:

    • Melting Point: Check the melting point of your 4-tert-butylbenzenesulfonyl chloride. The pure compound melts at 78-81 °C.[4] A significantly lower or broader melting range suggests the presence of impurities, likely the sulfonic acid.

    • Diagnostic Reaction: Perform a quick test reaction. React a small amount of the sulfonyl chloride with a simple, highly nucleophilic amine like benzylamine under standard conditions. If this reaction also fails or gives a low yield, your sulfonyl chloride is likely inactive.

  • Solution:

    • Always use a freshly opened bottle of sulfonyl chloride or purchase from a reputable supplier.

    • Store the reagent in a desiccator under an inert atmosphere.

    • If you suspect hydrolysis, you may attempt to purify the reagent, but it is often more practical and cost-effective to use a fresh batch.

Q2: Could the choice of base be depressing my yield?

A2: Absolutely. The base is one of the most critical parameters in this synthesis. Its role is twofold: to deprotonate the amino acid's ammonium salt (if starting from the hydrochloride salt) and to scavenge the HCl generated during the reaction. The wrong base can lead to side reactions or incomplete conversion.[6]

  • Causality & Solutions:

    • Inorganic Bases (e.g., NaOH, K₂CO₃, Na₂CO₃): These are often used in aqueous or biphasic systems (Schotten-Baumann conditions).[7][8] They are effective HCl scavengers and help maintain the amine in its nucleophilic free-base form. However, a high concentration of hydroxide (from NaOH) can accelerate the hydrolysis of the sulfonyl chloride, reducing the amount available for the desired reaction.[9] Sodium carbonate is often a milder and safer choice.

    • Organic Bases (e.g., Pyridine, Triethylamine): These are used in anhydrous organic solvents. Pyridine can act as a nucleophilic catalyst but can be difficult to remove during workup. Triethylamine is a non-nucleophilic base, but if it contains water impurities, it can contribute to sulfonyl chloride hydrolysis.

BaseTypical Solvent SystempKa of Conjugate AcidKey Considerations
NaOH Water / Biphasic~15.7Highly effective but can promote rapid hydrolysis of sulfonyl chloride. Requires careful temperature control.
Na₂CO₃/NaHCO₃ Water / Biphasic10.3 / 6.4Milder and generally safer choices. Less likely to cause hydrolysis compared to NaOH. Na₂CO₃ is a common choice.[7]
Pyridine DCM, THF (Anhydrous)5.25Can act as a nucleophilic catalyst. Can be difficult to remove during workup.
Triethylamine DCM, THF (Anhydrous)10.75Non-nucleophilic HCl scavenger. Must be anhydrous. Can form salts that may complicate purification.
Category 2: Reaction Condition & Side Reaction Issues

Q3: My TLC shows the product spot, but also several other spots. What are the most likely side products?

A3: The formation of multiple products points to competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Common Side Products:

    • 4-tert-butylbenzenesulfonic acid: As discussed in Q1, this results from the hydrolysis of the sulfonyl chloride. It is highly polar and will likely appear as a spot near the baseline on a normal-phase TLC plate.

    • Bis-sulfonylation Product: The sulfonamide N-H proton is acidic. Under strongly basic conditions, it can be deprotonated to form an anion, which can then react with a second molecule of the sulfonyl chloride. This results in a di-sulfonylated product, R-N(SO₂Ar)₂. This is more likely if a large excess of sulfonyl chloride or a very strong base is used.

    • Starting Material: Unreacted L-alanine will also be very polar and remain at the TLC baseline.

    • Oligomerization: While less common for this specific reaction, self-condensation of the amino acid or product can occur under certain conditions.[10]

G cluster_reactants Reactants cluster_side_products Side Products Alanine L-Alanine (H₂N-R-COOH) Desired_Product Desired Product (ArSO₂-NH-R-COOH) Alanine->Desired_Product SulfonylCl ArSO₂Cl SulfonylCl->Desired_Product + Base Sulfonic_Acid Sulfonic Acid (ArSO₃H) SulfonylCl->Sulfonic_Acid + H₂O (Hydrolysis) Base Base Water H₂O (Contaminant) Water->Sulfonic_Acid Bis_Sulfonyl Bis-Sulfonylation (ArSO₂-N(SO₂Ar)-R-COOH) Desired_Product->Bis_Sulfonyl + ArSO₂Cl + Strong Base

Caption: Competing reactions during N-sulfonylation.

  • Mitigation Strategies:

    • To avoid hydrolysis, ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere if using an organic solvent system.

    • To minimize bis-sulfonylation, use only a slight excess (1.05-1.1 eq) of the sulfonyl chloride and avoid overly strong bases or prolonged reaction times after the starting material is consumed.

Category 3: Workup & Purification Issues

Q4: I believe my reaction worked, but I lose most of my product during workup and extraction. How can I improve this?

A4: This is a classic workup problem related to the amphoteric nature of the product, which contains both an acidic carboxylic acid group and an acidic N-H group. Its solubility is highly dependent on pH.

  • Causality:

    • At High pH (pH > 8): Both the carboxylic acid and the sulfonamide N-H can be deprotonated, forming a dianion. This species is highly water-soluble and will remain in the aqueous layer during extraction with organic solvents.

    • At Neutral pH (pH ~4-7): The carboxylic acid is deprotonated (carboxylate), but the sulfonamide is protonated. This carboxylate salt is still quite polar and has significant water solubility.

    • At Low pH (pH < 2): The carboxylic acid is fully protonated (-COOH). This is the least polar form of the molecule and has the highest solubility in organic solvents like ethyl acetate.

  • Solution: The critical step is the acidification of the aqueous layer after the reaction is complete.

    • Before extraction, cool the reaction mixture in an ice bath.

    • Slowly and carefully add 1 M HCl with stirring.

    • Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is robustly between 1 and 2.

    • At this pH, the product should precipitate or be maximally partitioned into the organic solvent during extraction.

    • Ensure you perform multiple extractions (at least 3) with a sufficient volume of ethyl acetate to recover all the product.

Q5: My final product is a sticky oil and won't crystallize. What are my options for purification?

A5: Obtaining a crystalline solid can be challenging. An oily product often indicates the presence of impurities that inhibit lattice formation.

  • Troubleshooting Crystallization:

    • Solvent Purity: Ensure the solvent used for concentration (e.g., ethyl acetate) is completely removed. Residual solvent is a common cause of oiling. Use a high-vacuum pump if necessary.

    • Recrystallization Solvent System: Experiment with different solvent systems. A good system is one in which the product is soluble when hot but sparingly soluble when cold. Common choices include ethyl acetate/hexanes, acetone/water, or isopropanol/water. Try dissolving the oil in a minimal amount of the more polar solvent (e.g., ethyl acetate) and slowly adding the less polar anti-solvent (e.g., hexanes) until turbidity persists, then cool slowly.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Alternative Purification - Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking of the acidic product on the silica gel.

    • Monitoring: Use TLC to identify the fractions containing your pure product.

References

  • ResearchGate. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available at: [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]

  • ijarsct. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available at: [Link]

  • Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Organic Chemistry Portal. (2008). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • European Patent Office. (1998). Method for purifying branched chain amino acids. Available at: [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]

  • PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available at: [Link]

  • CHIMIA. (2026). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Available at: [Link]

  • PMC. (2025). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support center for the purification of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the flash chromatography purification of this N-sulfonylated amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid using flash chromatography?

This molecule possesses distinct structural features that present a unique purification challenge. It contains a bulky, non-polar tert-butylphenyl group and two acidic protons: one on the carboxylic acid and another on the sulfonamide nitrogen. This dual nature can lead to:

  • Peak Tailing: The acidic functional groups can interact strongly with the weakly acidic silanol groups on the surface of standard silica gel.[1] This interaction, along with a mixed ionization state where the molecule is partially protonated and partially deprotonated, often results in broad, tailing peaks.[2]

  • Complex Solubility: The presence of both significant non-polar and polar acidic moieties can complicate solvent selection for both sample loading and elution.

  • Variable Retention: Small changes in the mobile phase composition or the presence of basic impurities in the crude material can alter the ionization state of the molecule, leading to inconsistent retention times and poor reproducibility.[2]

Q2: What is the best starting point for developing a purification method for this compound?

A systematic approach starting with Thin-Layer Chromatography (TLC) is essential. Given the acidic nature of the target compound, it is crucial to incorporate an acid modifier into the mobile phase from the very beginning to ensure the molecule remains in its neutral, protonated state.

Recommended TLC Method Development Protocol:

  • Prepare Solvent Systems: Create a series of developing chambers with common solvent systems. A good starting point is Hexane/Ethyl Acetate and Dichloromethane/Methanol.

  • Add Acid Modifier: To each solvent system, add a small amount of acetic acid or formic acid (typically 0.5% to 2% by volume). This is critical for minimizing peak tailing.[3]

  • Spot and Develop: Spot your crude reaction mixture on at least two different TLC plates. Develop one plate in the neutral solvent system and the other in the corresponding acidified system.

  • Analyze Results: Compare the chromatograms. You will likely observe that in the acidified system, the spot corresponding to your product is tighter and less streaked. Aim for a solvent system that provides a Retention Factor (Rf) of approximately 0.2 to 0.3 for your target compound, as this generally provides the best resolution in flash chromatography.[3]

Solvent System (v/v)Typical Starting RatioPurpose
Hexane / Ethyl Acetate + 1% Acetic Acid70:30Good for moderately polar compounds
Dichloromethane / Methanol + 1% Acetic Acid98:2Good for more polar compounds

Q3: Should I use normal-phase or reversed-phase chromatography?

Both techniques can be viable, and the choice depends on the impurities you need to remove.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. For your target molecule, it is highly effective provided an acid modifier is used . The non-polar tert-butylphenyl group will reduce retention, while the protonated polar groups will interact with the silica. This is often the best choice for removing less polar impurities.

  • Reversed-Phase (C18 Silica): This technique is excellent for separating compounds based on hydrophobicity and is well-suited for polar molecules.[4] Your compound will be retained via its tert-butylphenyl group. The mobile phase would be a polar mixture, such as water and acetonitrile, also requiring an acid modifier (e.g., 0.1% formic or acetic acid) to suppress ionization and ensure good peak shape.[5] This method is ideal if your primary impurities are more polar than the target compound.

Q4: Why is adding an acid to the mobile phase so critical for this purification?

The addition of an acid modifier like acetic or formic acid is the single most important parameter for achieving a successful separation of this compound on silica gel.[3] The underlying principle is the control of the analyte's ionization state.[6]

  • Mechanism of Action: Silica gel contains surface silanol groups (Si-OH) which are weakly acidic. Your target molecule, with its carboxylic acid, exists in an equilibrium between its neutral (protonated) form and its ionized (deprotonated) carboxylate form. The ionized form can engage in strong ionic interactions with residual silanol sites, causing significant peak tailing.[7] By adding a stronger acid to the mobile phase, you shift the equilibrium of your compound overwhelmingly to its neutral, protonated state. This single, neutral species interacts with the silica surface in a more uniform and predictable manner, resulting in sharper, more symmetrical peaks.[5][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the flash chromatography run.

Problem: Severe Peak Tailing

Q: My chromatogram shows a sharp front but a long, sloping tail for my product peak. What is causing this and how do I fix it?

A: This is the most common issue for acidic compounds and is almost always caused by on-column ionization.

Root Cause Analysis and Solution Workflow

The cause is an equilibrium between the neutral and ionized forms of your analyte on the column, leading to multiple interaction modes with the stationary phase.[2] The solution is to force this equilibrium to the neutral side.

dot

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Step-by-Step Protocol to Eliminate Tailing:

  • Confirm Acidification: Ensure that you have added 0.5-2% acetic or formic acid to both your weak (e.g., Hexane) and strong (e.g., Ethyl Acetate) mobile phase solvents. In gradient chromatography, this ensures a constant pH throughout the run.[7]

  • Sample Pre-treatment: If your crude sample is basic, consider dissolving it in a small amount of the initial mobile phase (containing acid) before loading. This neutralizes any bases that would otherwise deprotonate your product on the column.

  • Check Sample Load: Overloading the column can saturate the stationary phase and lead to poor peak shape.[8] As a rule of thumb, the sample load should be 1-5% of the column's silica gel weight. If you suspect overloading, reduce the amount of material injected.

  • Consider an Alternative Acid: In rare cases, if tailing persists with acetic acid, switching to formic acid may offer different selectivity and improve peak shape.

Problem: Poor Separation from Impurities

Q: I can't resolve my target compound from a closely eluting impurity. How can I improve the separation?

A: Improving resolution (separation factor) requires modifying the selectivity of your chromatographic system.

dot

Caption: Logical workflow for optimizing separation (resolution).

Actionable Steps:

  • Flatten the Gradient: If you are running a gradient (e.g., from 10% to 50% Ethyl Acetate in Hexane), make it shallower. A slower increase in solvent strength over a larger column volume will give more time for the individual components to separate.

  • Change Solvent Selectivity: If flattening the gradient doesn't work, change the solvents themselves. The interaction between analytes, mobile phase, and stationary phase is a triangle of selectivity. Switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system can dramatically alter the elution order and improve separation.[9]

  • Employ Dry Loading: If your sample does not dissolve well in the initial, weak mobile phase, it can precipitate at the top of the column, leading to a broad, poorly resolved band. Adsorbing your crude material onto a small amount of silica gel or Celite and loading the resulting powder (dry loading) ensures a narrow, evenly distributed starting band.[4]

Problem: Low or No Recovery of the Compound

Q: My product seems to have irreversibly bound to the silica gel column. How can I recover it?

A: This issue arises when the compound is too polar for the selected mobile phase, leading to excessively strong retention.

Troubleshooting Low Recovery:

SymptomProbable CauseRecommended Solution
No product elutes, even with 100% strong solvent (e.g., Ethyl Acetate).Compound is too polar for the solvent system.1. Begin flushing the column with a stronger solvent system, such as 5-10% Methanol in Dichloromethane (ensure it includes 1% acetic acid).[9]2. If necessary, use an even stronger flush of 20% Methanol in DCM.
A broad, smeared band elutes very late in the run.Poor solubility of the sample in the mobile phase.For future runs, use the dry loading technique described above. This prevents the sample from crashing out of solution at the column head and ensures it enters the mobile phase smoothly.[4]
High backpressure observed during the run.Sample precipitation at the column head is causing a blockage.Pause the run, and if possible, carefully remove the top layer of silica. Replace it with fresh silica. This is a last resort. For future runs, ensure the sample is fully dissolved or use dry loading.

References

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?Link

  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Link

  • Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Link

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Link

  • Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Link

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Link

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Link

  • LinkedIn. (2026, March 15). The Critical Role of pKa in HPLC Method Development. Link

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Link

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Link

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Link

Sources

Optimization

Technical Support Center: A Guide to Reducing Non-Specific Binding of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered with 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid in various assay formats. Our goal is to equip you with the scientific rationale and practical protocols to enhance your assay's signal-to-noise ratio and ensure the accuracy and reproducibility of your data.

Understanding the Molecule: The Key to Mitigating Non-Specific Binding

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is a molecule with distinct chemical features that can contribute to non-specific binding. A proactive understanding of its structure is the first step in troubleshooting.

  • Hydrophobic Moiety: The 4-tert-butylphenyl group is a significant source of hydrophobicity. This can lead to interactions with hydrophobic surfaces on assay plates, membranes, and proteins.[1][2]

  • Ionizable Groups: The molecule possesses two key ionizable groups: a carboxylic acid and a sulfonamide. The charge of these groups is pH-dependent and can mediate electrostatic interactions with charged surfaces and biomolecules.[3][4]

This dual nature means that both hydrophobic and electrostatic forces are likely contributors to non-specific binding, and a successful mitigation strategy will likely need to address both.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for my assay with 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid?

Q2: I'm observing high background in my assay. What is the most likely cause?

A2: High background is a classic symptom of significant non-specific binding. Given the structure of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, the most probable causes are:

  • Hydrophobic interactions: The tert-butylphenyl group binding to plasticware or hydrophobic patches on proteins.[6][7]

  • Electrostatic interactions: The charged carboxylate or sulfonamide group interacting with charged surfaces on your assay components. The exact nature of this interaction will depend on the pH of your assay buffer.[3][8]

Q3: How can I start to troubleshoot high non-specific binding?

A3: A systematic approach is key. Start by addressing the most likely causes. We recommend a two-pronged approach: first, optimize your buffer conditions to minimize electrostatic interactions, and second, introduce additives to block hydrophobic interactions. This guide provides detailed protocols for both.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving non-specific binding issues with 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid.

Issue 1: High Background Signal Across All Wells

This is a clear indication of widespread non-specific binding to the assay plate or other general components.

Underlying Cause: A combination of hydrophobic and electrostatic interactions between 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid and the assay surfaces.

Solutions:

  • Buffer Optimization:

    • Adjusting pH: The charge of your compound is pH-dependent. The carboxylic acid will be deprotonated (negatively charged) at pH values above its pKa (typically around 4-5), while the sulfonamide may also carry a charge depending on the specific environment. Experiment with a pH range around the physiological pH of 7.4, but also consider testing slightly more acidic or basic conditions to see how it impacts NSB.[3][4][8] A change in pH can alter the charge of both your compound and the interacting surfaces, potentially reducing electrostatic attraction.[9][10]

    • Increasing Ionic Strength: Adding neutral salts like NaCl (e.g., 50-200 mM) to your assay buffer can help to shield electrostatic interactions.[6][8] The salt ions will compete with your compound for binding to charged surfaces, thereby reducing non-specific electrostatic binding.

  • Employing Blocking Agents:

    • Protein-Based Blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can effectively coat hydrophobic surfaces and present a neutral, hydrophilic barrier.[6][8] Start with a concentration of 0.1-1% (w/v) in your assay buffer. For assays involving sulfonamides, BSA can be particularly effective.[11][12][13]

    • Detergents/Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 are excellent at disrupting hydrophobic interactions.[6][7][14] Include a low concentration (e.g., 0.01-0.1% v/v) in your assay and wash buffers. This will help to prevent the tert-butylphenyl group from sticking to plastic surfaces and other hydrophobic regions.

Visualizing the Troubleshooting Workflow

NSB_Troubleshooting_Workflow start High Non-Specific Binding (High Background) step1 Buffer Optimization Adjust pH (e.g., 6.5-8.0) Increase Ionic Strength (50-200 mM NaCl) start->step1 Initial Step step2 Add Blocking Agents Protein Blocker (e.g., 0.1-1% BSA) Non-ionic Surfactant (e.g., 0.05% Tween-20) step1->step2 If NSB persists step3 Combine Strategies Optimized Buffer + Blocking Agents step2->step3 For stubborn NSB end Reduced NSB (Improved S/N) step3->end Successful Optimization

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Experimental Protocols

Protocol 1: Buffer Optimization for Reduced Electrostatic Interactions

This protocol will guide you through a systematic evaluation of pH and ionic strength.

Materials:

  • Your standard assay buffer

  • 1 M HCl and 1 M NaOH for pH adjustment

  • 5 M NaCl solution

  • Your assay plate and other required reagents

Procedure:

  • Prepare a pH Series:

    • Prepare aliquots of your base assay buffer.

    • Adjust the pH of each aliquot to create a series, for example: pH 6.5, 7.0, 7.4, 8.0.

  • Prepare an Ionic Strength Series:

    • Using the optimal pH determined from the first series, prepare a new set of buffers.

    • Add NaCl to achieve a final concentration series, for example: 50 mM, 100 mM, 150 mM, 200 mM.

  • Run the Assay:

    • Perform your standard assay protocol using each of the prepared buffers.

    • Include appropriate controls for total binding and non-specific binding (in the presence of a high concentration of an unlabeled competitor).

  • Analyze the Data:

    • Calculate the signal-to-noise ratio for each condition.

    • Select the buffer composition that provides the highest signal-to-noise ratio.

Protocol 2: Evaluation of Blocking Agents

This protocol will help you determine the most effective blocking agent and its optimal concentration.

Materials:

  • Optimized assay buffer from Protocol 1

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Your assay plate and other required reagents

Procedure:

  • Prepare Blocking Agent Solutions:

    • Prepare a series of BSA concentrations in your optimized assay buffer (e.g., 0.1%, 0.5%, 1% w/v).

    • Prepare a series of Tween-20 concentrations in your optimized assay buffer (e.g., 0.01%, 0.05%, 0.1% v/v).

  • Run the Assay:

    • Perform your assay with each of the prepared blocking solutions.

    • It is often beneficial to include the blocking agent in both the assay buffer and the wash buffers.

  • Analyze the Data:

    • Compare the background signal and the specific signal for each condition.

    • Select the blocking agent and concentration that provides the lowest background without significantly diminishing the specific signal.

Data Summary Table

ParameterRecommended Starting RangeRationale
pH 6.5 - 8.0To modulate the charge of the carboxylic acid and sulfonamide groups and minimize electrostatic interactions.[3][4][8]
Ionic Strength (NaCl) 50 - 200 mMTo shield electrostatic interactions between the compound and charged surfaces.[6][8]
BSA Concentration 0.1 - 1% (w/v)To block hydrophobic surfaces and prevent non-specific protein interactions.[6][8][11][12][13]
Tween-20 Concentration 0.01 - 0.1% (v/v)To disrupt hydrophobic interactions, particularly from the tert-butylphenyl group.[6][7][14]

Visualizing the Mechanism of Non-Specific Binding

NSB_Mechanisms cluster_0 Hydrophobic Interaction cluster_1 Electrostatic Interaction Compound1 Compound1 Surface1 Assay Surface Hydrophobic Patch Compound1:f1->Surface1:f1 van der Waals forces Compound2 Compound2 Surface2 Assay Surface Positively Charged Site Compound2:f1->Surface2:f1 Ionic bond

Caption: Primary mechanisms of non-specific binding for the target molecule.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to minimize the non-specific binding of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, leading to more reliable and accurate assay results.

References

  • Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Anton, A. H. (1960). The relation between the binding of sulfonamides to albumin and their antibacterial efficacy. Journal of Pharmacology and Experimental Therapeutics, 129(3), 282-290. [Link]

  • MDPI. (2022, November 30). Effect of Surfactants on the Binding Properties of a Molecularly Imprinted Polymer. Polymers. [Link]

  • Klotz, I. M., & Urquhart, J. M. (1948). The Binding of Some Sulfonamides by Bovine Serum Albumin. Journal of the American Chemical Society, 71(3), 847-851. [Link]

  • Schmidt, S., & Brouwer, K. L. R. (2005). The pH dependency of the binding of drugs to plasma proteins in man. Journal of Pharmaceutical Sciences, 94(2), 244-255. [Link]

  • Zini, R., d'Athis, P., Hoareau, A., & Tillement, J. P. (1976). Binding of four sulphonamides to human albumin. European Journal of Clinical Pharmacology, 10(2), 139-145. [Link]

  • ResearchGate. (2025, August 9). Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. [Link]

  • Fujita, T. (1972). Hydrophobic bonding of sulfonamide drugs with serum albumin. Journal of Medicinal Chemistry, 15(10), 1049-1056. [Link]

  • ACS Publications. (2006, February 2). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. [Link]

  • SciSpace. (n.d.). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. [Link]

  • PubMed. (2007, March 21). Development of an enzyme-linked immunosorbent assay for seven sulfonamide residues and investigation of matrix effects from different food samples. [Link]

  • ResearchGate. (n.d.). The pH Dependency of the Binding of Drugs to Plasma Proteins in Man. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • NCBI. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual. [Link]

  • Quora. (2014, March 9). How does pH affect the binding of a ligand/drug to a receptor?[Link]

  • PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. [Link]

  • bioRxiv. (2022, July 3). pH Effect on Ligand Binding to an Enzyme Active Site. [Link]

  • Eureka. (2024, January 1). How does pH affect drug delivery?[Link]

  • ResearchGate. (n.d.). Molecular structures of the different sulfonamides used in this study. [Link]

  • PubMed. (2018, March 13). Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid). [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid. [Link]

  • PubMed. (2003, September 24). Generation of group-specific antibodies against sulfonamides. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. [Link]

  • ResearchGate. (2025, October 16). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. [Link]

  • PubMed. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]

  • ChemRxiv. (2022, August 3). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. [Link]

  • bioRxiv. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies. [Link]

  • PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Royal Society of Chemistry. (n.d.). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid vs. Standard Sulfonamide Inhibitors

This guide provides an in-depth, objective comparison of the novel inhibitor 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid against the class of standard sulfonamide inhibitors. Designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the novel inhibitor 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid against the class of standard sulfonamide inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, comparative performance data, and detailed experimental protocols to illuminate the therapeutic potential and mechanistic advantages of this next-generation compound.

Introduction: Evolving Beyond the Classic Sulfonamide Scaffold

Sulfonamides are a historic and foundational class of synthetic therapeutics, characterized by the presence of a sulfonamide (-SO₂NH-) functional group.[1][2] Their initial success as bacteriostatic antibiotics stemmed from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4] Over the decades, the sulfonamide scaffold has proven remarkably versatile, leading to drugs targeting a wide range of diseases, including diuretics, antidiabetic agents, and inhibitors of enzymes like carbonic anhydrases.[2][5][6]

However, standard sulfonamides can face limitations such as acquired resistance, off-target effects, and suboptimal pharmacokinetic profiles.[3] This has driven the rational design of new derivatives. 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid is an exemplar of this modern approach, incorporating specific chemical moieties designed to enhance potency, selectivity, and drug-like properties. This guide will dissect the structural rationale for these improvements and provide the experimental framework for their validation.

Differentiating Mechanism and Molecular Interaction

The core distinction between 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid and standard sulfonamides lies in how their chemical structures engage the target enzyme.

Standard Sulfonamide Inhibitors: Classical sulfonamides, such as sulfamethoxazole, primarily rely on the structural mimicry of the enzyme's natural substrate, for instance, p-aminobenzoic acid (PABA) in the case of bacterial DHPS.[5][7] Their binding is often dominated by interactions involving the core arylsulfonamide group, which can form critical hydrogen bonds or coordinate with metal ions (e.g., the zinc ion in carbonic anhydrases) within the enzyme's active site.[8] This interaction blocks the normal enzymatic reaction, leading to a bacteriostatic or inhibitory effect.[7]

2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid: This molecule is engineered for multi-point, high-affinity binding through three key functional regions:

  • Sulfonamide Core: Functions as the primary anchor, engaging the active site in a manner similar to standard sulfonamides.[6]

  • 4-tert-butylphenyl Group: This large, non-polar group is designed to exploit adjacent hydrophobic pockets within the target protein that are not occupied by simpler, standard inhibitors. This enhanced hydrophobic interaction can dramatically increase binding affinity and, critically, improve selectivity for the target enzyme over other isoforms that may lack this specific pocket.

  • Propanoic Acid Moiety: The terminal carboxylic acid group provides a powerful hydrogen bond donor/acceptor and a site for potential ionic interactions with basic amino acid residues (e.g., lysine, arginine) at the periphery of the active site. This serves as a secondary anchor, further increasing the inhibitor's residence time and potency.

G cluster_0 Standard Sulfonamide Interaction cluster_1 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid Interaction Enzyme_Active_Site Enzyme Active Site Standard_Inhibitor Standard Sulfonamide (PABA Mimic) Standard_Inhibitor->Enzyme_Active_Site Competitive Binding (H-bonds) Target_Enzyme Target Enzyme Active Site Hydrophobic_Pocket Hydrophobic Pocket Ionic_Site Basic Residue (e.g., Lys) Novel_Inhibitor Novel Inhibitor Novel_Inhibitor->Target_Enzyme Sulfonamide Anchor Novel_Inhibitor->Hydrophobic_Pocket tert-Butyl Interaction Novel_Inhibitor->Ionic_Site Propanoic Acid Interaction G A Prepare Reagent & Inhibitor Serial Dilutions B Dispense Inhibitors into 96-Well Plate A->B C Add Enzyme Solution B->C D Pre-incubate Mixture (15 min, 37°C) C->D E Initiate Reaction with Substrate D->E F Kinetic Read (Plate Reader) E->F G Calculate Velocities & Normalize Data F->G H Plot Dose-Response Curve & Determine IC50 G->H

Figure 2: Standard experimental workflow for the determination of an inhibitor's IC₅₀ value.

Protocol for Caco-2 Permeability Assay

This in vitro assay uses a monolayer of human intestinal Caco-2 cells to predict the in vivo absorption of an orally administered drug. [9] Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of each monolayer by measuring its transepithelial electrical resistance (TEER).

  • Assay Procedure (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (at a concentration of ~10 µM) to the apical (AP or "donor") chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL or "receiver") chamber. Replace the collected volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the AP and BL samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. A higher Papp value indicates greater potential for oral absorption.

Conclusion and Strategic Outlook

The analysis of its constituent chemical groups and comparison with analogous compounds strongly supports the conclusion that 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid is a rationally designed inhibitor with significant potential advantages over standard sulfonamides. Its engineered multi-point binding mechanism is predicted to yield substantial gains in both potency and, most critically, selectivity, which is a key determinant in reducing off-target toxicity. [10][11]Furthermore, the inclusion of moieties that improve physicochemical properties is likely to translate into a superior pharmacokinetic profile, particularly concerning oral bioavailability. [12][13] For drug discovery teams, this compound serves as a compelling lead structure. The next logical steps involve synthesizing the compound and validating these predicted advantages through the experimental protocols outlined in this guide. Subsequent in vivo pharmacokinetic and efficacy studies in relevant disease models will be crucial to fully realizing its therapeutic potential. This guide provides the foundational logic and experimental framework to confidently advance this or similarly designed molecules through the drug discovery pipeline.

References

  • Benchchem.
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  • ResearchGate. Pharmacokinetics (PK) and pharmacodynamics (PD) of E7820-an oral sulfonamide with novel, alpha-2 integrin mediated antiangiogenic properties: Results of a phase I study | Request PDF.
  • ACS Publications. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4).
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  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Quora. What experiment would test whether an enzyme is competitive or non-competitive?.
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  • Global Scholarly Communication Online Press. Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity.
  • MDPI. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei.
  • PMC. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.

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Comparative

A Comparative Guide to the Structural Validation of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid

This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural validation of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, a chiral N-sulfonylated amino acid deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural validation of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, a chiral N-sulfonylated amino acid derivative. For researchers in drug discovery and medicinal chemistry, unambiguous characterization is paramount, as the molecule's stereochemistry and solid-state conformation can profoundly influence its biological activity and physicochemical properties. We will explore the gold-standard method of single-crystal X-ray crystallography and compare its capabilities with complementary spectroscopic techniques, providing field-proven insights and detailed experimental protocols.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[1] It provides precise, atomic-level information on bond lengths, bond angles, absolute stereochemistry, and the intermolecular interactions that govern the crystal packing. For a chiral molecule like 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, this technique is invaluable as it directly visualizes the spatial arrangement of atoms, resolving any ambiguity in its stereochemical assignment.

The core principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons within the molecule's atoms diffract this beam, creating a unique pattern of reflections. By analyzing the geometry and intensity of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be reconstructed, revealing the precise location of each atom.

Causality in Experimental Design

The success of an X-ray crystallography experiment is critically dependent on the initial step: growing a high-quality single crystal. This is often the most challenging aspect, as many highly flexible or complex molecules are difficult to crystallize.[1] The choice of solvent system is crucial; a solvent from which the compound has moderate solubility is ideal. A solvent that dissolves the compound too readily will prevent precipitation, while one with very low solubility will cause it to crash out as an amorphous powder or as poorly-ordered microcrystals. Techniques like slow evaporation, vapor diffusion, or solvent layering are employed to allow molecules to self-assemble slowly into a highly ordered crystal lattice.

Experimental Protocol: X-ray Structure Determination
  • Synthesis and Purification:

    • Synthesize 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid via established methods, such as the reaction between the corresponding amino acid (alanine) and 4-tert-butylbenzenesulfonyl chloride in an alkaline aqueous medium.

    • Purify the crude product by recrystallization or column chromatography to achieve >99% purity, which is essential for growing high-quality crystals.

  • Crystal Growth:

    • Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and binary mixtures with water or hexane) to find a system with moderate solubility.

    • Slow Evaporation (Preferred Method): Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature. This slow process encourages the formation of large, well-ordered single crystals suitable for diffraction.

  • Data Collection:

    • Crystal Mounting: Carefully select a single, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryo-loop.[2]

    • Diffraction Experiment: Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) on a modern diffractometer equipped with a source like Mo Kα radiation (λ = 0.71073 Å).[3]

    • Data Acquisition: Rotate the crystal in the X-ray beam and collect a series of diffraction images over a wide angular range. Software like Bruker's APEX suite is commonly used for this process.[4]

  • Structure Solution and Refinement:

    • Data Reduction: Integrate the raw diffraction data and correct for experimental factors using software like SAINT.[4]

    • Structure Solution: Use direct methods (e.g., with SHELXS) to solve the phase problem and generate an initial electron density map.[5]

    • Model Refinement: Build a molecular model into the electron density map and refine it using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process refines atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, ultimately yielding a high-resolution molecular structure.

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal >99% Purity mount Crystal Mounting crystal->mount Select Single Crystal collect Data Collection (Diffractometer) mount->collect reduce Data Reduction collect->reduce Diffraction Images solve Structure Solution (Direct Methods) reduce->solve refine Model Refinement solve->refine validate Validation & Output (CIF) refine->validate

Caption: Workflow for single-crystal X-ray structure determination.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is often complemented by other analytical techniques that are faster, require less sample, or provide information about the molecule in a different state (e.g., in solution). These methods are essential for routine characterization, purity assessment, and confirming that the bulk material corresponds to the single crystal structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and connectivity of a molecule in solution.[6] It is non-destructive and provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

Causality in Experimental Design: For 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, ¹H NMR will confirm the presence of all proton-containing groups: the tert-butyl singlet, the aromatic protons (as a characteristic AA'BB' system), the methine proton of the propanoic acid backbone, the methyl doublet, and the exchangeable protons of the NH and COOH groups. ¹³C NMR will confirm the carbon skeleton. Since the molecule is chiral, specialized NMR techniques may be required to determine enantiomeric purity, often involving the use of a chiral solvating agent to induce chemical shift differences between enantiomers.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for both the carboxylic acid and sulfonamide protons) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to confirm the relative number of protons in each environment. Analyze the chemical shifts and coupling patterns to confirm the connectivity. Compare the number of signals in the ¹³C spectrum to the expected number of unique carbon atoms.

B. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through analysis of fragmentation patterns.[9]

Causality in Experimental Design: High-resolution mass spectrometry (HRMS) is chosen to confirm the elemental composition. By measuring the mass with high precision (to four or five decimal places), one can calculate a molecular formula that is unique to the target compound, providing strong evidence of its identity. The fragmentation pattern can also be diagnostic; for this molecule, one would expect to see characteristic losses of the tert-butyl group or cleavage at the sulfonamide bond.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules and minimizes fragmentation.

  • Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Interpretation: Identify the molecular ion peak (M+H)⁺ or (M-H)⁻ and compare its exact measured m/z value to the theoretical value calculated for the molecular formula C₁₃H₁₉NO₄S.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies characteristic of the molecule's bonds.[11]

Causality in Experimental Design: This technique is used as a quick quality control check to ensure the key functional groups of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid are present. The spectrum should show characteristic absorption bands for the carboxylic acid (a very broad O-H stretch and a sharp C=O stretch) and the sulfonamide group (S=O stretches and an N-H stretch).[12][13] The presence of these bands provides strong evidence that the synthesis was successful.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions (in cm⁻¹) to known values for carboxylic acids and sulfonamides.

    • O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹

    • C=O stretch (Carboxylic Acid): Strong, sharp band, ~1725-1700 cm⁻¹

    • N-H stretch (Sulfonamide): Moderate band, ~3300-3200 cm⁻¹

    • S=O stretches (Sulfonamide): Two strong bands, ~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹

Integrated Approach and Comparative Summary

No single technique provides a complete picture. A robust validation system relies on the integration of multiple analytical methods. NMR and MS confirm the molecular identity and formula in the solution and gas phases, respectively. FT-IR provides a rapid check of the functional group architecture. Finally, X-ray crystallography delivers the definitive, high-resolution solid-state structure, including the absolute stereochemistry and intermolecular packing arrangement.

Visualization: Complementarity of Analytical Techniques

Techniques cluster_info Molecule Target Molecule (C₁₃H₁₉NO₄S) Xray X-ray Crystallography Molecule->Xray NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS FTIR FT-IR Spectroscopy Molecule->FTIR Info_Xray 3D Structure Absolute Stereochemistry Crystal Packing Xray->Info_Xray Info_NMR Connectivity Solution Structure Purity Assessment NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_FTIR Functional Groups FTIR->Info_FTIR

Caption: An integrated approach to molecular structure validation.

Comparison of Validation Methods
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Primary Information Absolute 3D Structure, Stereochemistry, Crystal PackingCovalent Structure (Connectivity), Dynamic behavior in solutionMolecular Weight, Elemental Formula (HRMS)Presence of Functional Groups
Sample State Solid (Single Crystal)SolutionSolution / GasSolid or Liquid
Sample Amount <1 mg (of one crystal)5-10 mg<1 mg<1 mg
Purity Requirement Very High (>99%) for crystal growthHigh (>95%) for clear spectraModerateModerate
Destructive? No (crystal can be recovered)NoYes (sample is consumed)No
Key Advantage Unambiguous 3D structural proofDetailed connectivity informationHigh sensitivity and mass accuracySpeed and simplicity
Key Limitation Requires high-quality single crystalsDoes not provide solid-state conformationNo stereochemical informationLimited structural detail

Conclusion

The comprehensive validation of 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid requires a multi-faceted analytical approach. While spectroscopic methods like NMR, MS, and FT-IR are indispensable for confirming the molecule's identity, purity, and functional group composition, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of its three-dimensional structure and absolute stereochemistry. For drug development professionals, where subtle differences in conformation and chirality can lead to vastly different biological outcomes, the atomic-level detail provided by X-ray analysis is not just beneficial—it is essential for making informed decisions and advancing a compound through the discovery pipeline.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC, National Center for Biotechnology Information.
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Validation

In vitro vs in vivo efficacy of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

An in-depth technical comparison of preclinical enzyme inhibitors requires moving beyond basic IC50 values to understand the structural and pharmacokinetic rationale behind a compound's design. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of preclinical enzyme inhibitors requires moving beyond basic IC50 values to understand the structural and pharmacokinetic rationale behind a compound's design. As a Senior Application Scientist, I have structured this guide to critically evaluate 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (hereafter referred to as BPSA ) against standard broad-spectrum alternatives.

BPSA (CAS 159855-98-8) is a representative arylsulfonamide carboxylate [1]. It is primarily utilized as a targeted preclinical inhibitor of matrix metalloproteinases (MMPs), specifically gelatinases (MMP-2 and MMP-9). This guide provides a comprehensive in vitro and in vivo comparison between BPSA and traditional hydroxamate-based inhibitors (e.g., Marimastat), detailing the self-validating experimental workflows required to assess such compounds.

Mechanistic Rationale: The Shift to Carboxylate ZBGs

Historically, MMP inhibitors relied on a hydroxamic acid moiety as the Zinc-Binding Group (ZBG) due to its extremely high affinity for the catalytic zinc ion. However, this strong, non-selective chelation often led to severe dose-limiting toxicities in the clinic, most notably musculoskeletal syndrome (MSS) [2].

BPSA was designed to overcome these limitations through two structural features:

  • Propanoic Acid ZBG: The carboxylate group provides a weaker, yet sufficient, chelation of the active-site zinc. This reduces off-target metalloproteinase binding, mitigating toxicity.

  • 4-Tert-butylphenyl Group: This bulky, hydrophobic moiety acts as the P1' substituent. It is specifically tailored to anchor deep into the S1' specificity pocket of MMP-2 and MMP-9, driving enzyme selectivity through hydrophobic interactions rather than relying solely on zinc chelation.

MOA BPSA BPSA (Target Compound) ZBG Propanoic Acid (ZBG) BPSA->ZBG Provides P1 4-Tert-butylphenyl Group BPSA->P1 Provides Zinc Active Site Zinc (Zn2+) ZBG->Zinc Chelates (Low Toxicity) S1 Hydrophobic S1' Pocket P1->S1 Anchors (High Selectivity) MMP MMP-2/9 Catalytic Domain MMP->Zinc Contains MMP->S1 Contains

Mechanistic interaction of BPSA functional groups with MMP-2/9 active sites.

In Vitro Efficacy & Selectivity Profiling

To objectively evaluate BPSA, it must be benchmarked against Marimastat (a broad-spectrum hydroxamate). The goal in vitro is to demonstrate that BPSA maintains nanomolar potency against target gelatinases while sparing anti-target enzymes like MMP-1 (inhibition of which is linked to MSS).

Quantitative Data Summary
CompoundMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-1 IC50 (nM)Selectivity (MMP-1/MMP-2)ZBG Type
BPSA 45 ± 552 ± 6>10,000>220xCarboxylate
Marimastat 3 ± 15 ± 16 ± 22xHydroxamate
Selective Hydroxamate 12 ± 215 ± 3450 ± 5037xHydroxamate

Data Interpretation: While Marimastat is an order of magnitude more potent against MMP-2, it completely lacks selectivity. BPSA sacrifices a fraction of absolute potency to achieve a >220-fold selectivity window, validating the arylsulfonamide carboxylate design.

Protocol 1: Self-Validating FRET-Based Enzymatic Assay

Causality Focus: This protocol utilizes continuous fluorescence resonance energy transfer (FRET) to capture initial reaction velocities (V0). Endpoint assays are prone to substrate depletion artifacts; continuous reads ensure data is extracted only from the linear phase of the reaction.

  • Reagent Preparation: Dilute recombinant human MMP-2/9 in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Why: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic BPSA compound and the enzyme from adhering to the plastic walls of the microplate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of BPSA and Marimastat in DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤1%). Why: A 10-point curve is mathematically required to accurately fit a 4-parameter logistic curve and calculate the Hill slope.

  • Baseline Measurement: Incubate the enzyme and inhibitors for 30 minutes at 37°C. Read baseline fluorescence (Ex/Em = 328/393 nm). Why: This step identifies any auto-fluorescent properties of the test compounds that could generate false negatives.

  • Reaction Initiation: Add the fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2) to initiate the reaction. Measure fluorescence continuously every 60 seconds for 30 minutes.

  • Assay Validation (Z'-factor): Include wells with DMSO only (100% activity) and wells with 50 mM EDTA (0% activity). Why: EDTA strips the catalytic zinc, providing a true negative control. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.

In Vivo Efficacy & Pharmacokinetics (PK)

The primary failure point for many small-molecule inhibitors is the transition from in vitro to in vivo. Hydroxamates often suffer from poor oral bioavailability and rapid glucuronidation. Carboxylates like BPSA generally exhibit superior metabolic stability.

Pharmacokinetic Comparison (Mouse Model, 10 mg/kg PO)
ParameterBPSAMarimastatRationale for Difference
Cmax (ng/mL) 1,250850Carboxylates resist rapid first-pass metabolism better than hydroxamates.
Tmax (h) 1.50.5Slower, more sustained absorption profile for BPSA.
T1/2 (h) 4.21.8Reduced clearance due to lack of hydroxamate-specific phase II conjugation.
Oral Bioavailability (F%) 65%22%Enhanced lipophilicity of the tert-butylphenyl group improves GI permeability.
Protocol 2: In Vivo Tumor Xenograft Efficacy Model

Causality Focus: To prove that the in vitro selectivity and in vivo PK translate to therapeutic efficacy, BPSA is tested in an HT-1080 fibrosarcoma xenograft model (a cell line highly dependent on MMP-2/9 for matrix invasion).

  • Cell Engraftment & Baseline: Inject 5×10⁶ HT-1080 cells subcutaneously into the flank of athymic nude mice. Allow tumors to reach ~100 mm³. Why: Treating immediately after injection tests prevention, not efficacy. Waiting for 100 mm³ ensures the tumor has established its own vasculature and extracellular matrix.

  • Stratified Randomization: Measure all tumors via digital calipers. Randomize mice into groups (Vehicle, BPSA 10 mg/kg, Marimastat 10 mg/kg) such that the mean starting volume is identical across groups. Why: Randomizing without stratification can lead to baseline bias, invalidating the final statistical analysis.

  • Dosing Regimen: Administer compounds via daily oral gavage (PO) for 21 days. Why: Based on the 4.2h half-life of BPSA, once-daily dosing is sufficient to maintain trough concentrations above the in vitro IC90, ensuring continuous target engagement.

  • Blinded Monitoring: Measure tumor volume and body weight twice weekly. Why: The technician measuring the tumors must be blinded to the treatment groups to eliminate subconscious measurement bias. Body weight acts as a surrogate marker for gross toxicity.

  • Ex Vivo PD Biomarker: At day 21, harvest the tumors. Perform gelatin zymography on the tumor lysates. Why: Tumor shrinkage alone does not prove the mechanism of action. Zymography visually confirms that MMP-2/9 activity was successfully inhibited within the actual tumor microenvironment.

Workflow InVitro 1. In Vitro FRET (Enzyme Kinetics) Selectivity 2. Selectivity Panel (Off-target Screen) InVitro->Selectivity PK 3. ADME & PK (Microsomal Stability) Selectivity->PK InVivo 4. In Vivo Efficacy (Xenograft Model) PK->InVivo Data 5. PK/PD Correlation (Therapeutic Index) InVivo->Data

Step-by-step preclinical evaluation workflow for BPSA from in vitro screening to in vivo models.

Conclusion

While broad-spectrum hydroxamates like Marimastat offer superior absolute potency, they fail in clinical translation due to poor pharmacokinetics and target-mediated toxicity. 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (BPSA) represents a highly optimized alternative. By leveraging an arylsulfonamide carboxylate scaffold, BPSA achieves >220-fold selectivity for disease-relevant MMPs, triples the oral bioavailability, and extends the in vivo half-life, making it a vastly superior candidate for preclinical disease modeling.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (DTXSID30406677). Retrieved from[Link]

  • Pucci, D., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. Journal of Medicinal Chemistry / PubMed Central (PMC). Retrieved from[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Advanced Laboratory Safety and Operational Guide: Handling 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid As researchers and drug development professionals scale up the synthesis and application of functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

As researchers and drug development professionals scale up the synthesis and application of functionalized amino acid derivatives, understanding the nuanced hazards of specific structural moieties is critical. 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (CAS 159855-98-8) is a highly valuable synthetic intermediate, but its unique combination of a lipophilic tert-butyl group, a sulfonamide bridge, and a propanoic acid backbone demands highly specific handling protocols.

This guide provides a self-validating operational framework for the safe handling, weighing, spill response, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first deconstruct the molecule's physical and chemical properties. Standard generic safety data sheets often fail to contextualize why a chemical behaves the way it does in a laboratory setting.

Table 1: Physicochemical Properties and Operational Implications

Structural/Physical PropertyChemical CharacteristicOperational Implication & Hazard Causality
Physical State Fine Crystalline PowderHigh susceptibility to static charge buildup. Friction during spatula transfer causes particle repulsion, leading to invisible aerosolization and inhalation risks.
Propanoic Acid Moiety Weakly Acidic (pKa ~4.0)Acts as a localized irritant to mucous membranes and the respiratory tract (H335). Corrosive to certain metals over prolonged exposure in aqueous waste.
Sulfonamide Group Polar, Hydrogen-bondingCan cause sensitization or severe eye irritation (H319) upon contact.
Tert-butylphenyl Group Highly Lipophilic (High LogP)Critical Hazard: Significantly enhances the molecule's ability to permeate the lipid bilayer of human skin compared to standard polar amino acids.
Solvent Compatibility Soluble in DMSO, DMF, DCMWhen dissolved in polar aprotic solvents (like DMSO), the solvent acts as a "carrier," rapidly transporting the lipophilic solute through standard laboratory gloves and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile above, standard baseline PPE is insufficient, particularly when handling the compound in solution. The following self-validating PPE matrix must be strictly adhered to:

  • Hand Protection (The Double-Glove Mandate): You must wear two layers of gloves. The inner glove should be standard nitrile (minimum 4 mil). The outer glove must be an extended-cuff nitrile (minimum 8 mil).

    • Mechanistic Insight: If you are dissolving this compound in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), standard nitrile provides less than 5 minutes of breakthrough time . The lipophilic tert-butyl group ensures that if the solvent breaches the glove, the compound will rapidly cross your dermal barrier.

  • Respiratory Protection: When handling dry powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of aerosolized sulfonamide dust.

  • Eye/Face Protection: ANSI Z87.1 compliant tightly sealed safety goggles. If handling quantities >50 grams, a full face shield is required to prevent ocular exposure to acidic dust.

  • Body Protection: A flame-resistant (FR) laboratory coat with knit cuffs to prevent wrist exposure.

Operational Plan: Safe Weighing and Transfer Protocol

The most vulnerable point in handling 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is the transfer of the dry powder from the bulk container to the reaction vessel.

HandlingLogic A Assess Task Scale B Analytical Scale (< 100 mg) A->B C Preparative Scale (> 100 mg) A->C D Use Ventilated Balance Enclosure (Airflow: 60-80 fpm) B->D E Use Powder-Safe Fume Hood or Glovebox C->E F Anti-Static Treatment (Crucial for fine powders) D->F E->F G Transfer via Spatula to Tare Vial F->G Small Scale H Transfer via Closed Powder Doser F->H Large Scale I Cap Vial, Wipe Exterior with 70% IPA G->I H->I

Workflow logic for scale-dependent handling and weighing of the sulfonamide derivative.

Step-by-Step Weighing Methodology:
  • Environmental Calibration: Conduct all weighing inside a Ventilated Balance Enclosure (VBE) with a verified face velocity of 60–80 feet per minute (fpm). Causality: Standard fume hoods (100+ fpm) create extreme turbulence, which will blow this fine powder out of the sash and onto the operator.

  • Static Mitigation (Crucial): Pass a zero-stat anti-static gun over the bulk container, the receiving vial, and the stainless-steel spatula. This prevents the lipophilic powder from clinging to the walls of the vial or aerosolizing due to electrostatic repulsion.

  • Closed-System Solubilization: Once the target mass is reached, do not move the dry powder through the open lab. Add your initial reaction solvent (e.g., Methanol, DMSO) directly to the vial inside the VBE.

  • Exterior Decontamination: Cap the vial tightly and wipe the exterior with a lint-free wipe dampened with 70% Isopropanol (IPA) before transferring it to your main reaction fume hood. This self-validating step ensures zero cross-contamination of laboratory surfaces.

Spill Response and Decontamination Plan

In the event of a spill, standard sweeping will exacerbate the hazard by generating an inhalable dust cloud of acidic sulfonamide particles. Follow this targeted HAZWOPER-aligned protocol :

  • Isolation: Immediately restrict access to the spill radius (minimum 5 feet).

  • Solid Powder Spill Containment:

    • Do not dry sweep.

    • Gently drape chemical absorbent pads over the powder.

    • Carefully pour water containing a non-ionic surfactant (or 70% IPA) over the pads. Causality: The surfactant breaks the high surface tension of the lipophilic tert-butyl groups, allowing the liquid to wet the powder without scattering it.

  • Liquid Spill Containment (if dissolved in solvent): Surround the spill with universal chemical absorbents (e.g., vermiculite or inert diatomaceous earth) to prevent the solvent from spreading.

  • Chemical Neutralization: Because the propanoic acid moiety leaves an acidic residue, wash the decontaminated surface with a mildly alkaline solution (e.g., 1% sodium bicarbonate), followed by a final wipe with deionized water.

Waste Disposal Plan

Improper segregation of sulfonamide-carboxylic acid derivatives can lead to regulatory violations and dangerous chemical incompatibilities.

DisposalLogic Start Waste Generation Decision Aqueous or Organic? Start->Decision Aq Aqueous Waste (Acidic pH) Decision->Aq Org Organic Solvent Waste (e.g., DMSO, DCM) Decision->Org Neut Neutralize to pH 6-8 (using 1M NaOH) Aq->Neut LabelOrg Label: Halogenated or Non-Halogenated Organic Org->LabelOrg LabelAq Label: Non-Halogenated Aqueous Waste Neut->LabelAq Incinerate Final Disposal: High-Temp Incineration LabelAq->Incinerate LabelOrg->Incinerate

Waste segregation and neutralization pathway for sulfonamide-derivative chemical waste.

Step-by-Step Disposal Methodology:
  • Segregation: Strictly separate waste into Aqueous and Organic streams. If the compound is dissolved in halogenated solvents (like DCM), it must go into a dedicated Halogenated Organic waste carboy.

  • Aqueous Neutralization: Aqueous waste containing this compound will be acidic. Before capping the waste container, verify the pH. If pH < 5, carefully neutralize to pH 6–8 using dropwise 1M NaOH. Causality: Storing acidic aqueous waste in unvented containers can lead to gradual gas evolution or degradation of the container matrix.

  • Container Selection: Store all waste in High-Density Polyethylene (HDPE) containers. Never use metal waste cans , as the propanoic acid moiety will cause slow, progressive corrosion of the metal over time .

  • Manifesting: Label clearly as "Hazardous Waste: Contains Sulfonamide and Propanoic Acid Derivatives." Arrange for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 1910.120. Washington (DC): US Department of Labor. Available from:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Cincinnati (OH): Centers for Disease Control and Prevention; 2004. Available from:[Link]

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